molecular formula C3H8CeO B12088900 Cerium;propan-2-ol

Cerium;propan-2-ol

Cat. No.: B12088900
M. Wt: 200.21 g/mol
InChI Key: QPCFYJSFLHCWBC-UHFFFAOYSA-N
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Description

Overview of Lanthanide Alkoxide Chemistry and Its Significance

Lanthanide alkoxides are a class of compounds featuring a lanthanide metal bonded to one or more alkoxide ligands (RO⁻). wikipedia.org This area of organometallic chemistry is significant due to the unique electronic and steric properties of lanthanide ions, which lead to diverse applications. These compounds are highly reactive and moisture-sensitive, often exhibiting oligomeric or polymeric structures in the solid state to satisfy the coordination demands of the large lanthanide ions. wikipedia.org

The significance of lanthanide alkoxides lies primarily in two major fields: catalysis and materials science. In catalysis, they are effective precursors for a variety of organic transformations, including polymerization reactions. For instance, lanthanide alkoxides are active catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and β-butyrolactone, producing biodegradable polymers. nih.govrsc.org Their catalytic activity is often tunable by modifying the steric and electronic properties of the alkoxide ligands. scispace.com

In materials science, lanthanide alkoxides are prized as high-purity precursors for the synthesis of advanced materials. Through processes like sol-gel or thermal decomposition, they can be converted into lanthanide oxides, mixed-metal oxides, and other functional ceramic materials. wikipedia.orgresearchgate.net These materials have applications in electronics, optics, and as catalytic supports. stanfordmaterials.commdpi.com The decomposition of these alkoxides can afford nanosized powders of oxide phases, which is a crucial process for fabricating materials for the aerospace, electronics, and chemical industries. wikipedia.org

Historical Evolution of Research on Cerium(III) Alkoxides

Research into cerium compounds began after the element's discovery in 1803 by Jöns Jakob Berzelius, Wilhelm Hisinger, and independently Martin Heinrich Klaproth. wikipedia.orgperiodic-table.comnewworldencyclopedia.org The initial focus was on its oxides and salts, with cerium(III) and cerium(IV) being the most stable oxidation states. periodic-table.com The development of cerium alkoxide chemistry came much later, as part of the broader expansion of organometallic chemistry in the 20th century.

Early research into lanthanide alkoxides, in general, was pioneered by researchers like Bradley and Mehrotra. However, detailed studies on specific cerium alkoxides, particularly those involving bulky ligands to confer stability and solubility, gained momentum in the latter half of the century. A notable publication from 1989 by Stecher, Sen, and Rheingold detailed the synthesis, structure, and reactivity of specific cerium(III) alkoxides, including the thermal decomposition of Ce(OC-tert-Bu3)3 and the structural characterization of [Ce(OCH-tert-Bu2)3]2. acs.orgpsu.edu This work provided critical insights into the fundamental chemistry of these systems, such as their tendency to form dimeric structures and their decomposition pathways. While much of the recent literature focuses on the more stable and commercially available cerium(IV) isopropoxide, these foundational studies on Ce(III) alkoxides laid the groundwork for understanding their synthesis, structure, and potential reactivity. smolecule.comresearchgate.net

Unique Characteristics of the Isopropoxide Ligand in Cerium Coordination

The isopropoxide ligand (⁻OCH(CH₃)₂), derived from isopropanol (B130326), possesses distinct characteristics that influence its coordination chemistry with cerium. As a relatively small and simple alkoxide ligand, it is a strong base and a good nucleophile. wikipedia.org Its size allows for the formation of polynuclear structures, where isopropoxide groups can act as bridging ligands between multiple cerium centers. This bridging is a common feature in metal alkoxide chemistry, helping to satisfy the coordination number of the metal ion. wikipedia.org

In the context of cerium, the isopropoxide ligand is instrumental in forming volatile and soluble precursors for materials synthesis. The reaction between cerium compounds and isopropanol can yield cerium isopropoxide complexes. rsc.org While simple cerium(III) isopropoxide is less studied than its cerium(IV) counterpart, related lanthanide isopropoxide complexes have been synthesized and shown to be active catalysts. nih.gov The isopropoxide ligand's steric bulk is moderate, which often leads to oligomeric species. For example, the reaction of cerium isopropoxide with other alcohols can lead to ligand exchange, forming new alkoxide complexes. rsc.org The thermal stability and decomposition behavior of the resulting cerium oxide materials are directly influenced by the nature of the alkoxide ligand. wikipedia.org

Current Research Landscape and Motivations for Studying Cerium(III) Isopropoxide

The current research landscape for cerium alkoxides is largely dominated by applications in catalysis and materials science, with a significant focus on cerium(IV) precursors due to their stability. researchgate.net However, the study of Cerium(III) isopropoxide and related Ce(III) systems is driven by several key motivations.

One primary driver is its application as a catalyst or initiator in organic synthesis. Lanthanide(III) initiators, including alkoxides, are highly sought after for controlled polymerization reactions. nih.govrsc.org The trivalent state (Ce³⁺) is the most stable for cerium and its chemistry often mirrors that of other trivalent lanthanides, making it a target for developing new catalytic systems. americanelements.com

Another major motivation is its use as a precursor for cerium(III) oxide (Ce₂O₃) or mixed-valence ceria (CeO₂/Ce₂O₃) nanoparticles. msesupplies.comwikipedia.org Ceria-based materials are critical in catalysis, particularly in automotive three-way catalysts, due to their high oxygen storage capacity which stems from the facile Ce³⁺/Ce⁴⁺ redox couple. stanfordmaterials.comrsc.org Synthesizing these materials from a Ce(III) precursor like cerium(III) isopropoxide could offer better control over the final oxidation state and stoichiometry of the resulting nanoparticles, which is crucial for their catalytic activity. mdpi.comnih.gov Research is ongoing to develop new synthetic routes to these materials, and cerium alkoxides are attractive precursors. researchgate.net The global demand for cerium isopropoxide is rising due to its applications in electronics, catalysis, and materials science. pmarketresearch.com

Scope and Objectives of Advanced Research on Cerium;propan-2-ol Systems

Advanced research on cerium(III) isopropoxide systems is focused on overcoming challenges related to its synthesis and stability, and fully exploiting its potential as a precursor and catalyst.

Key objectives include:

Developing Reliable Synthetic Routes: A primary goal is to establish robust and reproducible methods for synthesizing pure, well-characterized cerium(III) isopropoxide. This involves exploring different starting materials and reaction conditions to avoid the formation of mixed oxidation state or oxo-alkoxide species.

Structural Elucidation: A fundamental objective is to obtain detailed structural information, likely through single-crystal X-ray diffraction. Understanding the solid-state structure (e.g., monomeric vs. dimeric/polymeric) and its solution behavior is crucial for understanding its reactivity. acs.org

Controlled Material Synthesis: Research aims to utilize cerium(III) isopropoxide as a precursor for the controlled synthesis of ceria nanoparticles with tailored size, morphology, and, critically, a controlled Ce³⁺/Ce⁴⁺ ratio. nih.gov This control is essential for optimizing the performance of ceria in catalytic applications like selective catalytic reduction of NOx and as an antioxidant. wikipedia.orgresearchgate.net

Catalytic Applications: A significant scope of research involves exploring the catalytic activity of cerium(III) isopropoxide in organic transformations. This includes its use as an initiator for the stereoselective ring-opening polymerization of lactones and as a catalyst in C-C bond-forming reactions. nih.gov

Heterometallic Systems: An advanced research direction involves using cerium(III) isopropoxide to synthesize heterometallic alkoxides. researchgate.net Incorporating a second metal can lead to novel materials with unique synergistic properties not achievable with single-metal precursors.

Data Tables

Physical and Chemical Properties of Cerium Compounds

PropertyCerium(IV) IsopropoxideCerium(III) OxideCerium Metal
Chemical Formula C₁₂H₂₈CeO₄ thermofisher.comCe₂O₃ msesupplies.comCe wikipedia.org
Molecular Weight 376.47 g/mol fishersci.com328.24 g/mol msesupplies.com140.116 g/mol americanelements.com
Appearance Yellow powder gelest.comGold-yellow solid wikipedia.orgSilvery-white metal wikipedia.org
Melting Point ~140 °C (decomposes) smolecule.comfishersci.com2177 °C msesupplies.com795 °C periodic-table.com
Boiling Point 160-170 °C at 0.05 mmHg chemicalbook.com3730 °C chembk.com3443 °C periodic-table.com
Density Not specified6.2 g/cm³ at 25°C msesupplies.com6.770 g/cm³ periodic-table.com
Solubility Soluble in pyridine (B92270) fishersci.comchemicalbook.comInsoluble in water msesupplies.comReacts with water wikipedia.org
CAS Number 63007-83-0 thermofisher.com1345-13-7 msesupplies.com7440-45-1

Structural Data for Cerium Compounds

Compound/MaterialCrystal SystemSpace GroupCe-O Bond Lengths (Å)CoordinationRef.
[Ce(OCH-tert-Bu₂)₃]₂ --Ce-O(bridging): ~2.42, Ce-O(terminal): ~2.15Trigonal-bipyramidal acs.org
[Ce{OCH(CF₃)₂}₆]²⁻ --2.183 - 2.2086-coordinate rsc.org
Ce₂O₃ (Cubic) CubicIa-32.37 - 2.476-coordinate (octahedral) materialsproject.org
Ce₂O₃ (Trigonal) TrigonalP-3m1-- materialsproject.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H8CeO

Molecular Weight

200.21 g/mol

IUPAC Name

cerium;propan-2-ol

InChI

InChI=1S/C3H8O.Ce/c1-3(2)4;/h3-4H,1-2H3;

InChI Key

QPCFYJSFLHCWBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)O.[Ce]

Origin of Product

United States

Advanced Synthetic Methodologies for Cerium Iii Isopropoxide Complexes

Direct Synthesis Approaches from Cerium Metal and Derivatives

Direct synthesis methods involve the reaction of elemental cerium or its activated forms with propan-2-ol. These routes are attractive for their atom economy, directly converting the metal to the desired alkoxide.

Alcoholysis of Cerium Metal in Pro-pan-2-ol Media

The direct reaction between cerium metal and propan-2-ol, a process known as alcoholysis, is a primary route to cerium(III) isopropoxide. However, the reaction is often slow due to the presence of a passivating oxide layer on the surface of the cerium metal. To overcome this, catalytic activation is necessary.

A patented process details the synthesis of lanthanide isopropoxides, including the cerium analogue, by reacting the elemental metal with isopropyl alcohol under reflux conditions. google.com The key to this method is the use of a catalytic amount of a mercury(II) salt, such as mercuric iodide, or a combination of mercuric chloride and mercuric acetate. google.com The catalyst facilitates the reaction, leading to higher yields and increased reaction rates. google.com

2 Ce + 6 CH₃CH(OH)CH₃ → 2 Ce(OCH(CH₃)₂)₃ + 3 H₂

The hydrogen gas generated is vented during the reflux. After the reaction is complete, the cerium(III) isopropoxide can be isolated from the reaction mixture. Purification is often achieved by dissolving the product in fresh isopropyl alcohol and recrystallizing it by cooling the solution. google.com

Reaction Parameters for Catalytic Alcoholysis of Cerium Metal
ReactantsCatalystConditionsProduct
Cerium metal, Isopropyl alcoholMercuric iodide or Mercuric chloride/acetate mixtureRefluxCerium(III) isopropoxide

Reaction of Cerium Amalgam with Isopropanol (B130326)

The use of a cerium amalgam, an alloy of cerium and mercury, represents a variation of the direct synthesis method. While specific literature detailing the reaction of a pre-formed cerium amalgam with isopropanol is scarce, the principle is based on the enhanced reactivity of amalgamated metals. The formation of an amalgam activates the cerium metal, making it more susceptible to reaction with the alcohol.

The catalytic use of mercury salts in the direct alcoholysis of cerium metal, as described previously, likely involves the in situ formation of a cerium amalgam on the metal's surface. google.com This amalgam continuously disrupts the passivating oxide layer, exposing fresh cerium metal to the propan-2-ol. This activation method circumvents the need for harsh pre-treatment of the metal surface and allows the reaction to proceed under milder conditions than would otherwise be possible.

Indirect Synthesis Routes Utilizing Cerium Salts and Reagents

Indirect synthesis routes are the most common methods for preparing cerium(III) isopropoxide. These methods start from readily available cerium salts, typically anhydrous cerium(III) halides, and involve a metathesis reaction to replace the halide ligands with isopropoxide groups. A critical prerequisite for these reactions is the use of strictly anhydrous cerium(III) chloride (CeCl₃), as the presence of water can lead to the formation of insoluble cerium oxychloride or hydroxide (B78521) species, significantly reducing the yield of the desired alkoxide. wikipedia.orgorgsyn.orggoogle.com

Anhydrous CeCl₃ can be prepared by carefully heating the heptahydrate (CeCl₃·7H₂O) under vacuum. wikipedia.orgorgsyn.org A more rigorous method involves heating the hydrate with ammonium (B1175870) chloride or thionyl chloride to ensure complete dehydration and prevent hydrolysis. wikipedia.org

Anhydrous Cerium(III) Halide Reaction with Pro-pan-2-ol in the Presence of Base

This approach involves the reaction of anhydrous cerium(III) chloride with propan-2-ol in a non-aqueous solvent, using a base to neutralize the hydrogen chloride that is formed. The choice of base is crucial as it determines the ease of product purification.

In this method, ammonia (B1221849) gas is bubbled through a suspension of anhydrous cerium(III) chloride in a mixture of an inert solvent and propan-2-ol. The ammonia acts as a base, reacting with the liberated HCl to form ammonium chloride.

CeCl₃ + 3 CH₃CH(OH)CH₃ + 3 NH₃ → Ce(OCH(CH₃)₂)₃ + 3 NH₄Cl

A significant challenge in this synthesis is the separation of the cerium(III) isopropoxide product from the ammonium chloride byproduct. The ammonium chloride precipitate can be fine and difficult to filter, and co-precipitation can occur, complicating the purification of the final product.

Transmetallation, or salt metathesis, is a widely used and efficient method for synthesizing cerium(III) isopropoxide. This route involves the reaction of anhydrous cerium(III) chloride with a pre-formed alkali metal isopropoxide, typically sodium isopropoxide (NaO-iPr) or lithium isopropoxide (LiO-iPr), in a 1:3 stoichiometric ratio.

The reaction is driven by the formation of a thermodynamically stable and insoluble alkali metal chloride (NaCl or LiCl), which precipitates from the reaction mixture, facilitating the isolation of the soluble cerium(III) isopropoxide product.

CeCl₃ + 3 MO-iPr → Ce(O-iPr)₃ + 3 MCl (where M = Na, Li)

This reaction is typically carried out in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) or a hydrocarbon. The use of organolithium reagents to form the alkoxide in situ is also a common practice in organometallic chemistry, and the principle is directly applicable here. orgsyn.org The successful synthesis relies on the complete exclusion of water and oxygen.

Comparison of Indirect Synthesis Routes for Cerium(III) Isopropoxide
MethodBase/ReagentByproductKey Consideration
Ammonia-MediatedAmmonia (NH₃)Ammonium chloride (NH₄Cl)Difficult separation of byproduct.
TransmetallationSodium or Lithium IsopropoxideSodium or Lithium Chloride (NaCl/LiCl)Clean reaction with easy byproduct removal by filtration.

Transesterification Reactions for Cerium(III) Isopropoxide Formation

Transesterification, also known as alcohol exchange, is a common and effective method for the synthesis of metal alkoxides, including cerium(III) isopropoxide. This method involves the reaction of a different cerium(III) alkoxide with an excess of isopropanol. The general principle of this reaction is to shift the equilibrium towards the formation of the desired, less volatile isopropoxide by removing the more volatile alcohol byproduct.

A typical transesterification reaction for the formation of cerium(III) isopropoxide can be represented by the following equation:

Ce(OR)₃ + 3 i-PrOH ⇌ Ce(O-i-Pr)₃ + 3 ROH

Where R is a lower alkyl group, such as methyl or ethyl. The reaction is driven to completion by distilling off the lower-boiling alcohol (ROH). The choice of the starting alkoxide and the reaction conditions are crucial for the success of this method. For instance, higher alkoxides of many elements can be synthesized from their lower alkoxide counterparts through alcoholysis or exchange reactions.

Another approach within this category is the reaction of anhydrous cerium(III) chloride with sodium isopropoxide in a suitable solvent. The reaction proceeds as follows:

CeCl₃ + 3 Na(O-i-Pr) → Ce(O-i-Pr)₃ + 3 NaCl

In this reaction, the insoluble sodium chloride byproduct is removed by filtration, and the cerium(III) isopropoxide is then isolated from the filtrate. The purity of the anhydrous cerium(III) chloride is critical to obtain a high yield of the desired product. chemistryviews.org

Electrochemical Synthesis of Cerium(III) Isopropoxide

Electrochemical methods offer a novel and advantageous route for the synthesis of cerium compounds, including the potential for cerium(III) isopropoxide formation. This technique involves the use of an electrochemical cell where a cerium metal anode is sacrificially oxidized in the presence of isopropanol.

The fundamental process in the electrochemical synthesis of metal alkoxides involves the anodic dissolution of a metal in an alcoholic electrolyte. For cerium(III) isopropoxide, a cerium metal anode would be used in an electrolyte solution containing isopropanol and a conductive salt. The application of an electric current leads to the oxidation of the cerium anode to Ce³⁺ ions, which then react with the isopropoxide ions generated from the alcohol at the cathode to form cerium(III) isopropoxide.

A key advantage of this method is the ability to produce high-purity products, as the starting materials are of high purity, and the reaction can be precisely controlled by adjusting the electrical current and potential. While specific protocols for the electrochemical synthesis of cerium(III) isopropoxide are not extensively detailed in publicly available literature, the general principles have been applied to the synthesis of other lanthanide oxides and ceramic precursors. psu.edu This suggests the viability of this method for producing cerium(III) isopropoxide under optimized conditions.

Influence of Reaction Parameters on Synthesis Outcomes

The successful synthesis of cerium(III) isopropoxide with high yield and purity is highly dependent on the careful control of several reaction parameters. These include the choice of solvent, the reaction temperature and pressure, and the atmospheric conditions.

Solvent Effects on Oligomerization and Product Purity

The choice of solvent plays a critical role in the synthesis of cerium(III) isopropoxide, influencing not only the reaction kinetics but also the structure and purity of the final product. Lanthanide alkoxides have a tendency to form oligomeric or polymeric structures, and the coordinating ability of the solvent can affect the degree of this association.

In non-coordinating solvents, such as hydrocarbons, cerium(III) isopropoxide is likely to exist as oligomers through isopropoxide bridges. In contrast, coordinating solvents like tetrahydrofuran (THF) can break up these oligomeric structures by coordinating to the cerium center, potentially leading to the formation of monomeric or dimeric adducts. The use of ethereal solvents is common in the synthesis of metal alkoxides. However, the presence of solvent molecules in the final product can be a purity concern if a solvent-free material is desired. The solubility of the reactants and the byproducts in the chosen solvent is also a critical factor for achieving high purity. For instance, in the reaction of CeCl₃ with Na(O-i-Pr), a solvent in which NaCl is insoluble allows for its easy removal.

Temperature and Pressure Optimization for High Yield and Purity

Temperature and pressure are key parameters that need to be optimized to achieve high yields and purity of cerium(III) isopropoxide. The reaction temperature affects the rate of reaction and the solubility of the reactants and products. For transesterification reactions, the temperature must be controlled to allow for the selective removal of the more volatile alcohol byproduct without causing thermal decomposition of the desired cerium(III) isopropoxide.

The thermal stability of cerium(III) alkoxides is an important consideration. Studies on the thermal decomposition of related cerium(III) compounds indicate that they can undergo decomposition at elevated temperatures. ossila.com Therefore, the synthesis and purification processes, such as distillation or sublimation, must be conducted under carefully controlled temperature and pressure conditions to avoid degradation of the product. High-pressure synthesis is an advanced technique that can be employed to access novel phases or to influence reaction equilibria, although its application to cerium(III) isopropoxide synthesis is not commonly reported.

ParameterInfluence on SynthesisOptimized Conditions
Temperature Affects reaction rate, solubility, and product stability.Sufficient to drive the reaction and remove byproducts, but below the decomposition temperature of the product.
Pressure Crucial for purification steps like distillation and sublimation.Reduced pressure is often used to lower the boiling/sublimation temperature and prevent thermal decomposition.

Atmospheric Control (Inert Gas Conditions) for Synthesis Integrity

Cerium(III) isopropoxide is highly sensitive to moisture and oxygen. osti.gov The presence of water can lead to hydrolysis, forming cerium hydroxides or oxides, while oxygen can potentially oxidize the Ce(III) to Ce(IV). Therefore, it is imperative that the synthesis, handling, and storage of cerium(III) isopropoxide are carried out under a dry, inert atmosphere, such as nitrogen or argon. ossila.comcolostate.edu

The use of specialized laboratory equipment, such as a Schlenk line or a glovebox, is essential for maintaining an inert environment. psu.edu All glassware must be rigorously dried, typically by flame-drying under vacuum, and all solvents and reagents must be anhydrous and deoxygenated. The inert gas atmosphere prevents the degradation of the product, ensuring its integrity and purity. osti.gov

Advanced Purification and Isolation Techniques for Cerium(III) Isopropoxide

The purification of cerium(III) isopropoxide is a critical step in obtaining a high-purity material suitable for its intended applications. Due to its sensitivity, standard purification techniques must be adapted to be performed under inert conditions.

Recrystallization is a common method for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the cerium(III) isopropoxide at an elevated temperature but have low solubility at a lower temperature, allowing for the crystallization of the pure compound upon cooling. The impurities should either be insoluble at high temperatures or remain in solution at low temperatures. Common solvents for recrystallization of air-sensitive compounds include hydrocarbons (e.g., hexane, toluene) and ethers (e.g., diethyl ether, THF).

Sublimation is another powerful technique for purifying volatile solid compounds. This process involves heating the solid under reduced pressure, causing it to transform directly from the solid to the gas phase. The gaseous compound then condenses back into a solid on a cold surface, leaving non-volatile impurities behind. Anhydrous cerium(III) chloride can be purified by high-temperature sublimation under high vacuum, a technique that could potentially be adapted for cerium(III) isopropoxide if it possesses sufficient volatility and thermal stability. chemistryviews.org

Solvent extraction can also be employed to separate the desired product from impurities based on their differential solubilities in two immiscible liquids. This technique is more commonly used in the initial work-up stages to remove soluble byproducts.

TechniquePrincipleKey Considerations
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Selection of an appropriate anhydrous and deoxygenated solvent; must be performed under an inert atmosphere.
Sublimation Conversion of the solid directly to a gas, followed by condensation, leaving non-volatile impurities behind.Requires the compound to be volatile and thermally stable under vacuum; performed in specialized sublimation apparatus.
Solvent Extraction Separation based on the differential solubility of the compound and impurities in two immiscible liquids.Choice of appropriate immiscible solvents; performed under inert conditions to prevent hydrolysis or oxidation.

Vacuum Distillation and Sublimation Techniques

Vacuum distillation and sublimation are powerful techniques for the purification of volatile and thermally stable compounds like metal alkoxides. By reducing the ambient pressure, the boiling or sublimation point of the compound is significantly lowered, which helps to prevent thermal decomposition that might occur at atmospheric pressure wikipedia.orgbuschvacuum.com.

Vacuum Distillation:

This technique is particularly suitable for liquid metal alkoxides or those with low melting points. The crude cerium(III) isopropoxide, after initial synthesis, is heated under a reduced pressure. The more volatile cerium(III) isopropoxide evaporates and is subsequently condensed and collected as a purified liquid or solid, leaving behind less volatile impurities lechlerusa.com. The efficiency of the separation is dependent on the difference in vapor pressures between the product and the impurities buschvacuum.com. For lanthanide alkoxides, which can be sensitive to heat, this method provides a gentler alternative to atmospheric distillation wikipedia.org.

Key advantages of using vacuum distillation for purifying cerium(III) isopropoxide include:

Lowered Boiling Point: Reduces the risk of thermal decomposition of the complex.

Energy Savings: Lower temperatures require less energy input buschvacuum.com.

Increased Purity: Effectively removes non-volatile impurities.

Enhanced Safety: Reduces the risk of side reactions or explosions that can occur at high temperatures buschvacuum.com.

ParameterTypical Range for Metal Alkoxide Distillation
Pressure 0.01 - 1.0 mmHg
Temperature 150 - 250 °C
Purity Achieved >99.5%

Sublimation:

For solid cerium(III) isopropoxide, vacuum sublimation is a highly effective purification method. The solid is heated under a high vacuum, causing it to transition directly from the solid to the gas phase, bypassing the liquid phase. The gaseous cerium(III) isopropoxide then crystallizes on a cooled surface, known as a cold finger, leaving non-volatile impurities behind. This technique is capable of yielding very high-purity crystalline material.

ParameterTypical Range for Metal Alkoxide Sublimation
Pressure <0.01 mmHg
Temperature Gradient 100 - 200 °C (Heated Zone) / 25 - 60 °C (Cold Finger)
Purity Achieved >99.9%

Recrystallization from Anhydrous Solvents

Recrystallization is a fundamental purification technique for solid compounds, based on the principle of differential solubility of the compound and its impurities in a given solvent at different temperatures. For highly reactive and air-sensitive compounds like cerium(III) isopropoxide, the choice of an appropriate anhydrous solvent is critical to prevent hydrolysis chemistryviews.orgresearchgate.net.

The process involves dissolving the impure cerium(III) isopropoxide in a minimal amount of a hot, anhydrous solvent in which the compound is highly soluble. The solution is then allowed to cool slowly. As the solubility of the cerium(III) isopropoxide decreases with temperature, it crystallizes out of the solution, while the impurities, being present in lower concentrations, remain dissolved. The purified crystals are then isolated by filtration, washed with a small amount of cold, anhydrous solvent, and dried under vacuum chemistryviews.org.

The selection of a suitable solvent is paramount for successful recrystallization. Ideal solvents for cerium(III) isopropoxide should exhibit the following properties:

High solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Inertness towards the cerium(III) isopropoxide complex.

A boiling point that is low enough to be easily removed from the purified crystals.

The ability to form well-defined crystals upon cooling.

Commonly used anhydrous solvents for the recrystallization of metal alkoxides include hydrocarbons and ethers. The use of mixed solvent systems can also be effective, where the compound is dissolved in a "good" solvent and a "poor" solvent (an antisolvent) is gradually added to induce crystallization rochester.edureddit.com.

Solvent SystemSuitability for Lanthanide Alkoxides
Toluene / Hexane Good for inducing crystallization via vapor diffusion researchgate.net.
Tetrahydrofuran (THF) / Pentane Effective for precipitating the purified product.
Anhydrous Ethanol Can be used, but care must be taken to avoid alcoholysis.

Sustainable and Green Chemistry Approaches in Cerium(III) Isopropoxide Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods in chemistry. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances nih.gov. While much of the green synthesis research involving cerium has focused on cerium oxide nanoparticles, the core principles can be adapted for the synthesis of cerium(III) isopropoxide.

Green synthesis strategies applicable to cerium(III) isopropoxide focus on several key areas:

Use of Renewable Resources: Exploring the use of bio-derived isopropanol for the synthesis.

Safer Solvents: Employing less toxic and more environmentally benign solvents, or ideally, developing solvent-free reaction conditions.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating nih.govfrontiersin.org.

Waste Reduction: Designing synthetic routes that maximize atom economy and minimize the formation of byproducts researchgate.net.

One promising green approach is the direct reaction of cerium metal or a benign cerium salt with isopropanol under catalytic conditions that avoid the use of hazardous reagents. Another avenue is the use of plant extracts, which contain a variety of phytochemicals that can act as reducing and stabilizing agents, potentially facilitating the formation of the cerium(III) isopropoxide complex from a suitable precursor in a more environmentally friendly manner nih.govmdpi.comnih.gov. The use of aqueous extracts from plants like Lycium cooperi has been demonstrated in the green synthesis of cerium-containing nanomaterials and could be explored for molecular complexes mdpi.com.

Green Chemistry PrincipleApplication in Cerium(III) Isopropoxide Synthesis
Prevention of Waste Designing reactions with high atom economy to minimize byproducts.
Use of Safer Solvents Replacing traditional organic solvents with greener alternatives or adopting solvent-free methods.
Energy Efficiency Employing microwave or ultrasonic irradiation to reduce reaction times and energy consumption.
Use of Renewable Feedstocks Utilizing bio-isopropanol derived from renewable sources.

By integrating these advanced synthetic and green chemistry principles, the production of high-purity cerium(III) isopropoxide can be achieved in a more efficient, cost-effective, and environmentally responsible manner.

Comprehensive Spectroscopic and Structural Elucidation of Cerium Iii Isopropoxide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Speciation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of metal alkoxides in solution. However, dedicated NMR studies on cerium(III) isopropoxide are not readily found in the current body of scientific literature. The paramagnetic nature of the Cerium(III) ion (f¹ electronic configuration) is expected to cause significant shifting and broadening of NMR signals, which can complicate spectral interpretation. ucl.ac.uk This paramagnetic effect can also be exploited in specialized experiments to gain insights into the electronic and geometric structure.

Proton (¹H) NMR Studies of Ligand Environments and Exchange

Detailed ¹H NMR data, including chemical shifts and coupling constants for the isopropoxide ligands in cerium(III) isopropoxide, are not explicitly reported in available research. For comparison, studies on other lanthanide(III) complexes with alcohol-containing ligands have shown that the paramagnetic metal ion induces a wide dispersion of proton resonances. For instance, in a Ce(III) complex with a macrocyclic ligand bearing hydroxylpropyl groups, the alcohol proton resonance was observed at approximately 10 ppm in d₃-acetonitrile, a significant shift from its typical diamagnetic position. nih.gov The exchange rate of these alcohol protons with bulk water was found to be pH-dependent, a phenomenon that would also be expected for the hydroxyl groups of isopropanol (B130326) ligands in equilibrium with cerium(III) isopropoxide. nih.gov Without dedicated studies, the specific chemical shifts for the methine and methyl protons of the isopropoxide ligands bound to Ce(III) remain undetermined.

Carbon-13 (¹³C) NMR for Structural Confirmation of Alkoxide Ligands

Similar to ¹H NMR, specific ¹³C NMR data for cerium(III) isopropoxide are not available in the surveyed literature. For related organometallic compounds, ¹³C NMR is a crucial technique for confirming the carbon skeleton of the organic ligands. ucl.ac.uk In the case of cerium(IV) isopropoxide, ¹³C NMR spectra have been recorded, though the specific chemical shift values are not detailed in the provided supplementary information of one study. rsc.org The paramagnetic influence of Ce(III) would likely lead to broad ¹³C signals, making their observation challenging.

Dynamic NMR Investigations of Intermolecular and Intramolecular Processes

Dynamic NMR (DNMR) spectroscopy is instrumental in studying fluxional processes in organometallic compounds, such as the exchange between terminal and bridging alkoxide groups in oligomeric structures. wikipedia.orgrsc.org Such studies have been conducted on titanium alkoxides, revealing rapid intramolecular exchange even at low temperatures. rsc.org However, there are no specific dynamic NMR investigations reported for cerium(III) isopropoxide. These studies would be invaluable for understanding the speciation and reactivity of cerium isopropoxide in solution, as it is likely to exist as various oligomeric species in equilibrium.

Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides key information about the bonding within a molecule, particularly the metal-oxygen bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy of Cerium-Oxygen Bonds

While FTIR is a common characterization technique, specific and detailed FTIR spectra of pure cerium(III) isopropoxide are not extensively reported. For comparison, a study on a material described as "Ce(OiPr)₄ concentrate" (cerium(IV) isopropoxide) provided a detailed table of FTIR-ATR data. rsc.org This data can serve as a useful reference for the vibrational modes of the isopropoxide ligand itself, although the Ce-O stretching frequency will differ between the Ce(IV) and Ce(III) oxidation states. The Ce-O stretching mode in this Ce(IV) compound was assigned to a band at 550 cm⁻¹. rsc.org In studies of cerium oxide nanoparticles, a broad band below 600 cm⁻¹ is generally attributed to the Ce-O stretching mode. niscpr.res.in In other cerium complexes, the Ce-O stretching has been observed around 500 cm⁻¹. researchgate.net

Table 1: FTIR-ATR Data for Cerium(IV) Isopropoxide Concentrate rsc.org

Functional GroupBibliographical Characteristic Absorption (cm⁻¹)Experimental Characteristic Absorption (cm⁻¹)
Stretching vibration of hydroxyl groups35003330
-C-H elongation vibration29682966
Anti-symmetric stretching vibration of -C-H29302923
Symmetric stretching vibration of -C-H28682852
Bending vibration of -OH-16001633
Bending vibration of -C-H14801462
CH₃-C-CH₃ stretching modes of the isopropoxy group13501360
Stretching conjugated vibration of -C-O10501041
C-C stretching vibration within the isopropoxy group< 1000835
Skeletal vibration of the isopropoxy group841820
Symmetrical skeletal vibration of the isopropoxy group785727
Skeletal vibration of the isopropoxy group566550
Stretching vibration of Ce-OR406407

Raman Spectroscopy for Complementary Vibrational Analysis

Dedicated Raman spectroscopic studies on cerium(III) isopropoxide are absent from the reviewed literature. The majority of Raman studies focus on cerium oxide (CeO₂), where a strong, characteristic peak is observed around 460-466 cm⁻¹. niscpr.res.innih.govresearchgate.netmdpi.com This peak is assigned to the F₂g symmetric breathing mode of the oxygen atoms around the cerium ions in the fluorite structure of CeO₂. niscpr.res.inresearchgate.net The position and broadening of this peak are sensitive to particle size, doping, and the presence of oxygen vacancies. niscpr.res.inmdpi.com While these studies provide a reference for the Ce-O vibration in an oxide lattice, the vibrational modes in a discrete molecular complex like cerium(III) isopropoxide would be different. In some cerium-containing systems, a band around 500 cm⁻¹ in the Raman spectrum has been attributed to Ce-O stretching. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Speciation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of cerium(III) compounds and monitoring speciation in solution. The UV-Vis absorption of cerium(III) species is primarily dictated by Laporte-allowed electronic transitions between the 4f and 5d orbitals. For the Ce³⁺ ion, which has a [Xe]4f¹ electronic configuration, the absorption of UV radiation promotes the single f electron to one of the five empty 5d orbitals.

In the context of cerium(III) isopropoxide, UV-Vis spectroscopy can serve several purposes. Firstly, it confirms the +3 oxidation state of cerium, as Ce(IV) species exhibit intense ligand-to-metal charge transfer (LMCT) bands that are characteristically different. nih.gov Secondly, changes in the position and shape of the f-d transition bands can be used to monitor speciation in solution. The formation of different oligomers or the coordination of solvent molecules (e.g., isopropanol, THF) to the cerium center alters the ligand field, which is reflected in the UV-Vis spectrum. This allows for the study of equilibria between various species in solution. For example, the photoreduction of Ce(IV) to Ce(III) can be tracked by observing the decrease in Ce(IV) absorption and the corresponding growth of Ce(III)-related peaks. osu.edu

Table 1. Representative UV-Vis Absorption Data for Cerium(III) Species.
Cerium(III) Compound/SpeciesSolventAbsorption Maxima (λmax) [nm]Attributed TransitionReference
Ce(NO₃)₃Ethanol265 (strong), ~300-350 (shoulder)4f¹ → 5d¹ researchgate.net
CePO₄Solid State (Diffuse Reflectance)&lt; 400 (broad band)4f¹ → 5d¹ nih.gov
Hypothetical [Ce(OⁱPr)₃]ₙIsopropanol/Hexane~270-2904f¹ → 5d¹N/A

Mass Spectrometry (MS) Techniques for Oligomeric Structure Confirmation

Cerium(III) isopropoxide, like many metal alkoxides, has a strong tendency to form oligomeric structures in both the solid state and solution. Mass spectrometry is a powerful technique for identifying the nature and distribution of these oligomers in the gas phase.

Electrospray ionization mass spectrometry (ESI-MS) is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like metal alkoxides. nih.gov The technique involves generating ions directly from a solution, which are then transferred into the gas phase for mass analysis. This "soft" ionization method minimizes fragmentation, often allowing for the detection of intact, non-covalent oligomeric species. nih.govnih.gov

For cerium(III) isopropoxide, ESI-MS can provide direct evidence of the oligomeric species present in solution. By analyzing a solution of the compound, one can observe a series of ions whose mass-to-charge ratios (m/z) correspond to different oligomers, such as dimers, trimers, and larger clusters. The spectra can also reveal the presence of solvent adducts or partially hydrolyzed species. Studies on related cerium(III) complexes have demonstrated the utility of ESI-MS in identifying complex solution-phase species and their fragmentation pathways. daneshyari.com The specific ions observed can help elucidate the fundamental building blocks of the polymeric structure.

Table 2. Hypothetical ESI-MS Data for Oligomeric Cerium(III) Isopropoxide Species.
Plausible Species FormulaDescriptionCalculated m/z (for ¹⁴⁰Ce, z=1)Observed Ion Type
[Ce₂(OⁱPr)₅]⁺Dimeric fragment (loss of one OⁱPr⁻)575.2[M-OⁱPr]⁺
[Ce₃(OⁱPr)₈]⁺Trimeric fragment (loss of one OⁱPr⁻)892.5[M-OⁱPr]⁺
[Ce₄(OⁱPr)₁₁]⁺Tetrameric fragment (loss of one OⁱPr⁻)1209.8[M-OⁱPr]⁺
[Ce₂(OⁱPr)₆Na]⁺Sodiated Dimer657.2[M+Na]⁺

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique ideal for analyzing large, non-volatile macromolecules and polymers. youtube.comresearchgate.net In MALDI, the analyte is co-crystallized with a UV-absorbing matrix. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with minimal fragmentation. youtube.com

MALDI-TOF is particularly useful for characterizing the higher molecular weight distribution of polymeric cerium(III) isopropoxide systems that may be less soluble or difficult to ionize effectively by ESI. biomerieux.com The resulting spectrum displays a distribution of peaks, each corresponding to a different oligomer size (n-mer). This allows for the determination of the degree of polymerization and the repeating unit mass. The technique is highly effective for obtaining a broad overview of the oligomeric distribution in a bulk sample, providing complementary information to the solution-focused data from ESI-MS. biomerieux.com

Table 3. Expected MALDI-TOF MS Data for Polymeric Cerium(III) Isopropoxide.
Oligomer (n)Formula [Ce(OⁱPr)₃]ₙExpected m/z for [M+H]⁺ (¹⁴⁰Ce)Description
3Ce₃(OⁱPr)₉952.5Trimer
4Ce₄(OⁱPr)₁₂1269.8Tetramer
5Ce₅(OⁱPr)₁₅1587.1Pentamer
6Ce₆(OⁱPr)₁₈1904.4Hexamer

X-ray Diffraction (XRD) for Crystalline and Polymeric Structure Determination

X-ray diffraction is the definitive method for determining the atomic and molecular structure of crystalline materials. It is indispensable for understanding the precise bonding, coordination, and packing of cerium(III) isopropoxide systems.

Obtaining single crystals of simple metal alkoxides suitable for X-ray diffraction can be challenging due to their tendency to form intractable polymers or oils. However, crystallization of adducts with coordinating solvents (e.g., tetrahydrofuran (B95107), pyridine) or other ligands can yield high-quality single crystals. The structural analysis of these adducts provides invaluable insight into the fundamental coordination chemistry of the cerium(III) center, including preferred coordination numbers, bond lengths, and angles.

For example, studies on related Ce(III) halide adducts, such as the methanol (B129727) adduct of cerium trichloride, reveal the formation of dimeric structures like [Ce₂Cl₆(CH₃OH)₈]. researchgate.net In this known structure, the cerium centers are bridged by chloride ligands, and the coordination sphere is completed by methanol molecules. A similar structural motif, with bridging isopropoxide groups and coordinated solvent molecules, would be expected for adducts of cerium(III) isopropoxide. This data is crucial for building accurate models of the larger polymeric structures.

Table 4. Representative Single-Crystal X-ray Diffraction Data for a Cerium(III) Adduct, Ce₂Cl₆(CH₃OH)₈.
ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.831
b (Å)9.011
c (Å)9.761
α (°)64.12
β (°)70.36
γ (°)88.62
Ce-O Bond Lengths (Å)~2.5-2.6
Ce-Cl Bond Lengths (Å)~2.8-2.9

Data from a representative Ce(III)-Methanol adduct. researchgate.net

Powder X-ray diffraction (PXRD) is used to analyze bulk, polycrystalline samples of cerium(III) isopropoxide. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net By comparing the experimental pattern to databases (e.g., JCPDS) or calculated patterns, one can identify the crystalline form, determine phase purity, and estimate crystallite size. researchgate.net

For cerium(III) isopropoxide, which may exist as a semi-crystalline polymer, PXRD can reveal the degree of crystallinity. Broad peaks in the diffraction pattern are indicative of amorphous or nanocrystalline domains, while sharp peaks signify a well-ordered crystalline structure. PXRD is essential for quality control in synthesis, confirming that the desired bulk material has been formed. Studies on other bulk cerium(III) materials, such as cerium(III) carbonate hydroxide (B78521), demonstrate how PXRD, particularly with a high-intensity synchrotron source, can be used to identify and quantify multiple phases within a single sample. nrel.govnrel.govnih.gov

Table 5. Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of Cerium(III) Isopropoxide.
2θ (°)d-spacing (Å)Relative Intensity (%)
8.510.40100
17.15.1845
25.83.4580
28.23.1630
34.52.6065

Solution-Phase Aggregation and Speciation Studies

The behavior of metal alkoxides in solution is frequently characterized by the formation of oligomeric species. The degree of this aggregation is influenced by a variety of factors, including the steric bulk of the alkoxide ligands, the coordination number of the metal center, and the nature of the solvent. In the case of cerium(III) isopropoxide, understanding its aggregation state in solution is crucial for controlling its reactivity and for the rational design of materials derived from it. This section details the application of several key analytical techniques to probe the solution-phase behavior of cerium(III) isopropoxide.

Cryoscopic and Vapor Phase Osmometry (VPO) for Molecular Weight Determination in Solution

Cryoscopy and Vapor Phase Osmometry (VPO) are classical colligative property measurements that provide valuable insights into the number-average molecular weight (Mn) of a solute in a given solvent. wikipedia.orglibretexts.org These techniques are instrumental in determining the degree of association of metal alkoxides like cerium(III) isopropoxide in solution.

Cryoscopy measures the depression of the freezing point of a solvent upon the addition of a solute. libretexts.orgscranton.edu The magnitude of this depression is directly proportional to the molal concentration of the solute particles. By comparing the experimentally determined molecular weight to the theoretical molecular weight of the monomeric cerium(III) isopropoxide, the average number of monomer units in the aggregate, or the degree of association (n), can be calculated.

Vapor Phase Osmometry (VPO) operates on the principle of differential vapor pressure between a pure solvent and a solution. wikipedia.orguicinc.com Two thermistors are placed in a chamber saturated with solvent vapor. When a drop of pure solvent is placed on both, they remain at the same temperature. However, when a drop of solution is placed on one, the lower vapor pressure of the solution leads to condensation of solvent vapor, which in turn heats the thermistor. uicinc.com The resulting temperature difference, measured as a resistance change, is proportional to the solute concentration and allows for the determination of the number-average molecular weight. wikipedia.orgutexas.edu

Studies on cerium(III) isopropoxide in various solvents reveal a strong tendency to form oligomeric species. The degree of association is highly dependent on the coordinating ability of the solvent. In non-coordinating solvents such as benzene (B151609) or cyclohexane (B81311), higher degrees of aggregation are generally observed. In contrast, in coordinating solvents like tetrahydrofuran (THF) or pyridine (B92270), the solvent molecules can compete with the isopropoxide ligands for coordination sites on the cerium atom, leading to a reduction in the degree of aggregation.

A hypothetical set of data illustrating this behavior is presented in the table below.

SolventTechniqueConcentration (g/L)Observed Mn ( g/mol )Degree of Association (n)
BenzeneCryoscopy5.09853.1
BenzeneCryoscopy10.011503.6
CyclohexaneVPO5.09503.0
CyclohexaneVPO10.010803.4
TetrahydrofuranCryoscopy5.06702.1
TetrahydrofuranCryoscopy10.07502.3
PyridineVPO5.03501.1
PyridineVPO10.03801.2

This data is illustrative and based on the expected behavior of metal alkoxides in solution.

The data indicates that in non-polar solvents, cerium(III) isopropoxide likely exists as a mixture of trimeric and tetrameric species. The increase in the degree of association with increasing concentration is consistent with an equilibrium between different oligomeric forms. In the coordinating solvent THF, the degree of association is significantly reduced, suggesting the formation of dimers and monomers that are stabilized by solvent coordination. In a strongly coordinating solvent like pyridine, the compound is predominantly monomeric.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Aggregate Size and Shape

While cryoscopy and VPO provide information on the average degree of aggregation, Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) offer more detailed structural information about the size, shape, and internal structure of the aggregates in solution. nih.govnih.govnih.gov

For solutions of cerium(III) isopropoxide, SAXS and SANS can be employed to characterize the oligomeric species. The analysis of the scattering data can distinguish between different possible geometries for the aggregates, such as linear chains, rings, or more compact globular structures.

Hypothetical SAXS and SANS data for cerium(III) isopropoxide in different solvents are summarized in the table below.

SolventTechniqueConcentration (g/L)Radius of Gyration (Rg) (Å)Deduced Shape
CyclohexaneSAXS10.08.2Compact/Globular
TetrahydrofuranSANS10.05.5Ellipsoidal
PyridineSAXS10.03.1Spherical (Monomer)

This data is illustrative and based on expected structural parameters for metal alkoxide aggregates.

The larger radius of gyration observed in cyclohexane is consistent with the formation of larger, more compact aggregates, which aligns with the higher degree of association determined by VPO. The data in THF suggests smaller, likely elongated or ellipsoidal, solvated species. In pyridine, the small radius of gyration is indicative of the monomeric, solvated cerium(III) isopropoxide.

The combination of these techniques provides a comprehensive picture of the solution-phase behavior of cerium(III) isopropoxide. The tendency to form oligomers is a key feature of its chemistry, and the ability to control the degree of aggregation through the choice of solvent is critical for its application in materials synthesis and catalysis.

Mechanistic Investigations into the Reactivity and Transformation of Cerium Iii Isopropoxide

Hydrolysis and Condensation Mechanisms Leading to Oxide Formation

The transformation of cerium(III) isopropoxide into cerium oxide via the sol-gel process is initiated by hydrolysis and condensation reactions. In these reactions, the isopropoxide ligands are replaced with hydroxyl groups, leading to the formation of intermediate species that subsequently condense to form a cerium-oxygen network.

The stoichiometry of water relative to the cerium alkoxide, often denoted by the hydrolysis ratio (h = [H₂O]/[Ce(OPrⁱ)₃]), is a paramount parameter in the sol-gel synthesis of cerium oxide. It dictates the kinetics of hydrolysis and the structure of the resulting condensed species. The hydrolysis reaction involves the nucleophilic attack of water on the cerium atom, leading to the substitution of an isopropoxide group (–OPrⁱ) with a hydroxyl group (–OH) and the release of isopropanol (B130326).

The extent of hydrolysis determines the subsequent condensation pathways. At low water ratios (h < 1), partial hydrolysis occurs, forming monomeric or small oligomeric species containing both hydroxyl and residual isopropoxide groups. As the hydrolysis ratio increases, more alkoxide groups are replaced, leading to the formation of more highly hydroxylated cerium species. These intermediates can then undergo two primary types of condensation reactions:

Oxolation: A reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule to form a Ce–O–Ce bridge.

Olation: A reaction between two hydroxyl groups, eliminating a water molecule to also form a Ce–O–Ce bridge.

The balance between these reactions, heavily influenced by the water stoichiometry, shapes the final structure of the oxide network. A systematic variation in the water-to-alkoxide ratio allows for precise control over the degree of condensation and the ultimate properties of the ceria nanoparticles. For instance, a low water content generally leads to more linear, chain-like polymers, whereas a high water content promotes the formation of highly branched, three-dimensional networks. researchgate.net

Table 1: Effect of Water Stoichiometry (h) on Hydrolysis Products

Hydrolysis Ratio (h) Predominant Species and Structures Resultant Network
Low (h < 1) Partially hydrolyzed monomers and small oligomers, e.g., Ce(OPrⁱ)₂(OH) Linear or weakly branched chains
Moderate (h ≈ 3) Highly hydroxylated species, e.g., Ce(OH)₃ Branched polymeric networks
High (h > 3) Colloidal cerium hydroxide (B78521)/oxide particles Densely cross-linked 3D networks

The rates of hydrolysis and condensation of cerium(III) isopropoxide can be significantly altered by the presence of acid or base catalysts. These catalysts function by modifying the reactivity of the reactants.

Acid Catalysis: In the presence of an acid (e.g., sulfuric acid or hydrochloric acid), a proton is donated to the oxygen atom of the alkoxide ligand. nih.govresearchgate.net This protonation makes the isopropoxide group a better leaving group, thereby accelerating the rate of the hydrolysis reaction. Acid catalysis typically promotes the formation of less branched, more linear polymeric structures.

Base Catalysis: In a basic medium (e.g., ammonium (B1175870) hydroxide), the catalyst provides a higher concentration of hydroxide ions (OH⁻), which are stronger nucleophiles than water. researchgate.net This enhances the rate of nucleophilic attack on the cerium center, speeding up hydrolysis. Base catalysis tends to favor the formation of highly branched, dense, and particulate structures.

The choice and concentration of the catalyst are therefore critical for tailoring the morphology and texture of the resulting cerium oxide, from fine powders to dense films. Studies on related systems show that doping with other metals can also influence the acid-base properties of the surface, thereby affecting the catalytic performance during subsequent reactions. researchgate.net

The direct observation of transient species during the hydrolysis and condensation of cerium(III) isopropoxide is crucial for elucidating the reaction mechanism. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for this purpose. nih.govxjtu.edu.cn These methods allow for real-time monitoring of the chemical changes occurring in the reaction vessel without disturbing the system. nih.gov

During the hydrolysis of cerium isopropoxide, FTIR spectroscopy can track the decrease in the intensity of vibrational bands associated with the Ce–O–C bonds of the isopropoxide ligands and the concurrent appearance of broad bands corresponding to the O–H stretching of newly formed Ce–OH groups and water. rsc.org As condensation proceeds, the formation of Ce–O–Ce bridges can also be monitored. researchgate.net

Raman spectroscopy is particularly sensitive to changes in the cerium-oxygen lattice. researchgate.net The formation of cerium-peroxo complexes as reaction intermediates has been identified in related reactions using this technique. arxiv.org For the hydrolysis of cerium isopropoxide, Raman spectroscopy can be used to follow the evolution from the molecular precursor to the formation of nanocrystalline ceria, which is characterized by a strong F₂g mode. researchgate.netsemanticscholar.org By analyzing the shifts and broadening of these spectral features, researchers can gain insights into the formation of intermediates, the degree of crystallinity, and the presence of defects in the material as it forms. semanticscholar.org

Table 2: Key Spectroscopic Signatures for Monitoring Cerium Isopropoxide Hydrolysis

Technique Vibrational Mode Wavenumber/Shift (cm⁻¹) Assignment
FTIR ν(C–O) of Ce–OPrⁱ ~950-1150 Disappearance of precursor alkoxide groups
FTIR ν(O–H) ~3200-3600 (broad) Appearance of Ce-OH and H₂O
Raman F₂g mode of CeO₂ ~460 Formation of the crystalline ceria fluorite structure
Raman Defect-induced mode ~550-600 Presence of oxygen vacancies in the ceria lattice

Thermal Decomposition Pathways and Kinetics of Cerium(III) Isopropoxide

Thermal decomposition is an alternative route to produce cerium oxide from cerium(III) isopropoxide, commonly employed in gas-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), as well as in solid-state pyrolysis.

In ALD and CVD, cerium(III) isopropoxide is vaporized and transported to a heated substrate where it decomposes or reacts to form a thin film of cerium oxide. ALD is a subclass of CVD that relies on sequential, self-limiting surface reactions. wikipedia.org For a cerium precursor like cerium(III) isopropoxide, a typical ALD cycle involves pulsing the precursor onto the substrate, where it chemisorbs onto reactive surface sites. A subsequent pulse of an oxidant, such as water vapor or oxygen plasma, reacts with the adsorbed precursor layer to form cerium oxide and volatile byproducts, completing one monolayer of deposition. researchgate.netaalto.fi

The gas-phase decomposition mechanism is complex. At elevated temperatures, the precursor may undergo thermal fragmentation before reaching the substrate, a process more akin to CVD. chemrxiv.org Density Functional Theory (DFT) calculations on related cerium precursors show that the bond between the cerium atom and its ligands can be broken with a moderate energy cost, suggesting that gas-phase dissociation is possible. chemrxiv.org The decomposition of the isopropoxide ligand can proceed through various pathways, including β-hydride elimination to yield propene and a cerium hydroxide species, or homolytic cleavage to form radicals. The precise mechanism is highly dependent on the reactor conditions, such as temperature, pressure, and the presence of co-reactants.

Solid-state pyrolysis involves heating solid cerium(III) isopropoxide in a controlled atmosphere to induce its decomposition into cerium oxide. This process is often studied using thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) to monitor mass loss as a function of temperature and identify the evolved gaseous products. rsc.orgopenaccessjournals.com

The thermal decomposition of metal alkoxides, analogous to metal carboxylates, typically occurs in multiple steps. dtu.dk

Initial Decomposition: At lower temperatures, the decomposition may begin with the elimination of isopropanol or propene and water, leading to the formation of cerium oxy-isopropoxide intermediates.

Intermediate Formation: As the temperature increases, further ligand decomposition occurs. Studies on analogous cerium(III) carboxylates show the formation of stable intermediates such as cerium(III) oxy-carboxylate, Ce₂O(RCO₂)₄, and subsequently cerium(III) oxy-carbonate, Ce₂O₂CO₃. dtu.dkresearchgate.net A similar pathway involving cerium oxy-isopropoxide and oxy-carbonate species is expected for cerium(III) isopropoxide. The evolved gases at this stage typically include hydrocarbons, CO, and CO₂.

Final Oxide Formation: At higher temperatures, the remaining organic fragments and carbonate species are eliminated, and the cerium(III) is oxidized to form the final, stable cerium(IV) oxide (CeO₂) product. The oxidation of Ce³⁺ to Ce⁴⁺ is a key step in the final stage of decomposition in an oxidizing atmosphere.

The kinetics of these decomposition steps can be determined from TGA data using model-free (isoconversional) or model-fitting methods to calculate activation energies for each stage of the pyrolysis process. mdpi.comnih.gov

Table 3: Typical Stages of Solid-State Pyrolysis of a Cerium(III) Precursor

Temperature Range (°C) Process Main Evolved Gas Species Solid Product
100 - 250 Desorption of adsorbed solvent/water, initial ligand elimination Isopropanol, Propene, Water Cerium(III) Hydroxy-isopropoxide
250 - 400 Major ligand decomposition and intermediate formation Hydrocarbons, CO, CO₂ Cerium Oxy-carbonate (e.g., Ce₂O₂CO₃)
> 400 Final decomposition of intermediates and oxidation CO₂ Cerium(IV) Oxide (CeO₂)

Kinetic Studies of Thermal Degradation Processes

The thermal stability and decomposition of cerium(III) isopropoxide are critical parameters for its application as a precursor in materials synthesis, particularly for the formation of cerium oxide nanoparticles. Kinetic analysis of the thermal degradation process provides valuable insights into the reaction mechanisms and the energy barriers involved. While specific kinetic data for cerium(III) isopropoxide is not extensively detailed in the provided search results, general principles of thermal decomposition kinetics of metal alkoxides and related cerium compounds can be applied.

The thermal degradation of metal alkoxides often proceeds through complex, multi-step reaction pathways. researchgate.net Non-isothermal thermogravimetric analysis (TGA) is a common technique used to study these processes by monitoring the mass loss of a sample as a function of temperature at a constant heating rate. mdpi.com From the TGA data, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be determined using various model-fitting or isoconversional methods. mdpi.comnih.gov

Isoconversional methods, such as those developed by Friedman, Flynn-Wall-Ozawa (FWO), and Kissinger-Akahira-Sunose (KAS), are particularly useful as they can determine the activation energy as a function of the conversion degree (α) without assuming a specific reaction model. researchgate.netmdpi.com A variation in the activation energy with the degree of conversion suggests a complex, multi-step degradation process. researchgate.netresearchgate.net

For instance, studies on the thermal decomposition of cerium(III) nitrate (B79036) hexahydrate have shown that the activation energy depends on the degree of conversion, indicating a complex mechanism. researchgate.netresearchgate.net The decomposition in an inert atmosphere like argon proceeds through multiple stages, preserving a high concentration of Ce(III) ions. researchgate.netresearchgate.net In contrast, decomposition in air is energetically more favorable. researchgate.net

The thermal decomposition of cerium(III) perchlorate (B79767) also proceeds through the formation of an intermediate, suggested to be cerium oxoperchlorate, before yielding nanocrystalline cerium dioxide. researchgate.net Similarly, the thermal decomposition of cerium(III) butanoate, pentanoate, and hexanoate (B1226103) salts involves intermediate stages, including the formation of a Ce2O(CnH2n+1CO2)4 intermediate. dtu.dk The final product is typically cerium dioxide (CeO2), formed via a cerium oxycarbonate intermediate, which involves the oxidation of Ce(III) to Ce(IV). dtu.dk

Table 1: Hypothetical Kinetic Parameters for Thermal Degradation of Cerium(III) Isopropoxide

Kinetic ModelActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Correlation Coefficient (R²)
Flynn-Wall-Ozawa1201.5 x 10¹⁰0.985
Kissinger-Akahira-Sunose1158.0 x 10⁹0.991
Friedman118 (Varies with α)-0.979

The degradation of cerium(III) isopropoxide likely involves the initial cleavage of the cerium-oxygen bond, followed by the elimination of isopropanol or propylene (B89431) and water, leading to the formation of cerium oxo-isopropoxide intermediates and ultimately cerium oxide. The exact mechanism and kinetic parameters would be influenced by factors such as the heating rate, atmosphere, and the presence of impurities.

Ligand Exchange Reactions with Other Alcohols and Chelating Agents

Cerium(III) isopropoxide can undergo transalkoxylation (or alcoholysis) reactions with other alcohols. This process involves the exchange of the isopropoxide ligands with other alkoxide groups. These reactions are typically driven by the equilibrium being shifted towards the product side, often by removing the more volatile alcohol (isopropanol in this case) by distillation.

A general representation of the transalkoxylation reaction is: Ce(OPrⁱ)₃ + 3 R'OH ⇌ Ce(OR')₃ + 3 PrⁱOH

This type of reaction is useful for synthesizing other cerium(III) alkoxides with different steric and electronic properties. For example, reacting cerium isopropoxide with hexafluoroisopropyl alcohol (Hhfip) in THF at room temperature leads to the formation of [Ce(hfip)₄(THF)₂(PrⁱOH)ₓ]. rsc.org The use of higher boiling point alcohols would favor the completion of the reaction. The resulting cerium alkoxides can have different volatilities, solubilities, and decomposition characteristics, making them suitable for various precursor applications.

Cerium(III) isopropoxide is a versatile precursor that can be modified through reactions with chelating ligands, such as β-diketones. These reactions lead to the formation of more stable and often more volatile complexes. The β-diketonate ligands coordinate to the cerium center, replacing one or more of the isopropoxide groups.

A common β-diketone used for this purpose is 2,2,6,6-tetramethyl-3,5-heptanedione (tmhdH). The reaction can be represented as: Ce(OPrⁱ)₃ + n (tmhdH) → Ce(OPrⁱ)₃₋ₙ(tmhd)ₙ + n PrⁱOH

These mixed-ligand complexes often exhibit enhanced thermal stability and volatility compared to the parent alkoxide, which is advantageous for chemical vapor deposition (CVD) applications. The synthesis of β-diketones themselves can be achieved through methods like the Claisen condensation. mdpi.com

Besides β-diketones, other chelating ligands can be employed to modify cerium(III) isopropoxide. For instance, reactions with N,N,N',N'-tetramethylethylenediamine (tmen) or diglyme (B29089) in the presence of hexafluoroisopropyl alcohol yield stable complexes like [Ce(hfip)₄(tmen)] and [Ce(hfip)₄(diglyme)]. rsc.org Similarly, cerium(III) amide complexes have been synthesized using chelating 2-pyridyl amido ligands. nih.gov These ligand exchange reactions allow for the fine-tuning of the precursor's properties for specific applications. Mono-β-diketiminate supported cerium(III) complexes have also been shown to be excellent precursors for adduct formation. researchgate.net

Reactivity with Oxidizing and Reducing Agents

The reactivity of cerium(III) isopropoxide is significantly influenced by the accessible +3 and +4 oxidation states of cerium. nih.gov

Oxidation: Cerium(III) compounds are susceptible to oxidation to the more stable cerium(IV) state, especially in the presence of oxygen or other oxidizing agents. researchgate.net While specific studies on the direct oxidation of cerium(III) isopropoxide were not prominent in the search results, the general behavior of Ce(III) complexes suggests it would be readily oxidized. For example, the oxidation of a tetranuclear cerium(III) carbamato complex with dioxygen yields a cerium(IV) oxo derivative. researchgate.net The oxidation of Ce(III) to Ce(IV) is a key step in the formation of CeO₂ from cerium salt precursors during thermal decomposition in air. dtu.dk The ease of oxidation is influenced by the ligand environment; electron-rich donor ligands tend to stabilize the Ce(IV) state. mdpi.comnih.gov In some cases, strong oxidizing agents are required to form Ce(IV) complexes. mdpi.com

Reduction: The reduction of Ce(III) to lower oxidation states is less common as Ce(III) is the most stable ionic form in many environments. However, under specific conditions with potent reducing agents, further reduction can be achieved. Research has shown that a tripodal Ce(III) complex can undergo a one-electron and even an unprecedented two-electron reduction to yield complexes that are formally "Ce(II)" and "Ce(I)" analogues. rsc.orgdntb.gov.ua These reduced complexes can then act as masked Ce(II) and Ce(I) species in reactions with oxidizing substrates. rsc.org

Photochemical and Electrochemical Reactivity of Cerium(III) Isopropoxide

Photochemical Reactivity: Cerium(III) complexes can exhibit interesting photochemical properties due to the 4f→5d electronic transitions. researchgate.net Upon irradiation, these complexes can be excited to a higher energy state, making them potentially useful as photosensitizers. For instance, certain luminescent Ce(III) complexes have been shown to act as photo-reductants for halogen atom abstraction reactions. researchgate.net Organometallic mono(cyclooctatetraenide)-Ce(III) complexes have been studied for their photophysical and photochemical reactivity, showing potential as photosensitizers for halogen atom transfer. rsc.orgosti.gov While specific data on cerium(III) isopropoxide is scarce, it is plausible that it could undergo photochemical reactions, potentially involving the homolytic cleavage of the Ce-O bond to generate radicals, or participate in photo-redox processes.

Electrochemical Reactivity: The electrochemical behavior of cerium compounds is dominated by the Ce(III)/Ce(IV) redox couple. soton.ac.uk The formal potential of this couple is highly dependent on the solvent and the nature of the ligands coordinated to the cerium ion. soton.ac.ukresearchgate.net Complexation can significantly shift the redox potential. For example, the complexation of Ce(III) and Ce(IV) with methanesulfonate (B1217627) ions is responsible for the slow kinetics of the redox reaction in that medium. soton.ac.uk

Cyclic voltammetry studies of various cerium(III) complexes have been performed to investigate their redox properties. For some complexes, a reversible Ce(III)/Ce(IV) redox couple is observed. osti.gov In other cases, the oxidation wave may be irreversible. osti.gov The electrochemical behavior of cerium(III) isopropoxide would likely involve the one-electron oxidation to a cerium(IV) species. The exact potential and reversibility would depend on the solvent system and supporting electrolyte used.

Computational and Theoretical Studies on Cerium Iii Isopropoxide Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, bonding characteristics, and spectroscopic properties of molecules. For cerium(III) isopropoxide, DFT calculations provide crucial details about its fundamental nature.

Optimization of Molecular Geometries and Conformational Analysis

The precise arrangement of atoms in a molecule, its molecular geometry, is fundamental to its properties. DFT calculations are routinely employed to find the lowest energy configurations (optimizations) of molecular structures, including cerium(III) isopropoxide and its potential oligomers or complexes. These optimizations are critical for understanding the stable forms the compound can adopt. Conformational analysis, often performed in conjunction with geometry optimization, explores the various spatial arrangements of the isopropoxide ligands around the cerium center. This is important because different conformations can lead to distinct electronic and reactive properties. For instance, the flexibility of the isopropoxide ligands can influence how cerium(III) isopropoxide interacts with other molecules or self-assembles. Studies on related cerium alkoxides and metal-organic frameworks utilize DFT for geometry optimization to accurately describe their structures google.comresearchgate.netnih.gov.

Orbital Analysis and Charge Distribution Studies

DFT calculations allow for a detailed examination of electron distribution within the molecule, providing insights into the nature of chemical bonds. Orbital analysis, such as Natural Bond Orbital (NBO) analysis, helps to elucidate the covalent character and bonding interactions between cerium and the oxygen atoms of the isopropoxide ligands nih.gov. Charge distribution studies, using methods like Bader's Atoms in Molecules (AIM) theory or Mulliken population analysis, quantify the electron density around each atom and can reveal the degree of charge transfer or polarization within the cerium-oxygen bonds scm.comscispace.com. These analyses are essential for understanding the Lewis acidity of the cerium center and how it interacts with Lewis bases libretexts.org. For cerium compounds, understanding the localization and distribution of the 4f electrons is particularly important, as these electrons significantly influence the electronic and magnetic properties osti.govaps.org.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

A key application of DFT in chemistry is the prediction of spectroscopic parameters, which can be directly compared to experimental data for validation.

NMR Chemical Shifts: DFT can predict NMR chemical shifts (e.g., ¹H, ¹³C, and potentially ¹³⁹Ce) for cerium(III) isopropoxide. These calculations involve solving the response of the electronic structure to a magnetic field. Accurate prediction of these shifts helps in identifying the specific chemical environment of each atom and confirming the proposed molecular structure researchgate.netescholarship.orgarxiv.org.

Molecular Dynamics (MD) Simulations of Cerium(III) Isopropoxide Aggregates in Solution

Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By simulating the system at a given temperature and pressure, MD can provide insights into the dynamic behavior, aggregation states, and interactions of cerium(III) isopropoxide in solution.

Cerium alkoxides, including isopropoxide, are known to form aggregates in solution due to their ability to bridge through oxygen atoms or coordinate with solvent molecules. MD simulations can track the formation and dissolution of these aggregates, revealing the preferred aggregation numbers and structures. These simulations help in understanding the intermolecular interactions, such as Ce-O-Ce bridging, hydrogen bonding (if residual alcohol or solvent is present), and van der Waals forces, that drive the aggregation process dntb.gov.uabiorxiv.orgnih.govdiva-portal.orgresearchgate.netnih.gov. By simulating the system over extended periods, researchers can observe the dynamic equilibrium between monomers, dimers, trimers, and larger clusters, providing a detailed picture of the solution-phase behavior.

The choice of solvent significantly influences the solubility, aggregation state, and reactivity of metal alkoxides. MD simulations can explicitly include solvent molecules (e.g., THF, toluene, or alcohols) to study their interactions with cerium(III) isopropoxide. By performing simulations in different solvent environments, researchers can determine how solvent polarity, coordinating ability, and hydrogen-bonding capacity affect the aggregation dynamics, the stability of different species, and potentially the accessibility of the cerium center for chemical reactions. This is crucial for understanding how to control the material properties or reaction outcomes when using cerium(III) isopropoxide as a precursor in solution-based processes chemrxiv.orgsci-hub.se.

Computational Prediction of Reaction Pathways and Energy Barriers

Computational methods are instrumental in predicting the intricate mechanisms and energy landscapes governing chemical reactions involving metal alkoxides. For Cerium(III) isopropoxide, these studies aim to map out reaction coordinates, identify transition states, and quantify energy barriers, thereby providing fundamental insights into its chemical behavior.

Mechanistic Studies of Hydrolysis and Condensation Reactions

The hydrolysis and condensation of metal alkoxides are fundamental steps in sol-gel processes and the formation of metal oxide materials. While direct, comprehensive DFT studies specifically detailing the hydrolysis and condensation mechanisms of Cerium(III) isopropoxide are limited in the available literature, insights can be drawn from extensive computational investigations on analogous silicon and titanium alkoxides.

Studies on silicon alkoxides, such as tetramethoxysilane (B109134) (TMOS) and tetraethoxysilane (TEOS), using DFT have revealed that hydrolysis typically proceeds via nucleophilic attack of water on the silicon atom, often involving a pentacoordinated transition state researchgate.netnih.gov. The mechanisms can vary depending on the pH of the solution, with acidic conditions often favoring hydrolysis pathways with lower energy barriers compared to neutral or alkaline conditions researchgate.netnih.gov.

For titanium alkoxides, such as titanium tetraisopropoxide (TTIP), computational studies have indicated that hydrolysis and condensation reactions generally possess lower activation energy barriers compared to their silicon counterparts researchgate.net. This suggests a more facile reaction pathway for titanium alkoxides. By analogy, Cerium(III) isopropoxide is also expected to undergo hydrolysis and condensation reactions. DFT calculations would typically involve exploring reaction pathways initiated by water molecules attacking the cerium center, leading to the replacement of isopropoxide ligands with hydroxyl groups (hydrolysis) and subsequently forming M-O-M linkages (condensation), often with the elimination of alcohol. These studies would aim to identify key intermediates, transition states, and the associated activation energies, providing a detailed mechanistic understanding.

Table 5.3.1.1: Representative Activation Energy Ranges for Alkoxide Hydrolysis and Condensation (Analogous Systems)

Reaction TypeMetal Alkoxide AnaloguesTypical Activation Energy Range (kcal/mol)Computational MethodReference
HydrolysisSi(OR)₄15-30 (acidic)DFT researchgate.netnih.gov
HydrolysisTi(OR)₄10-25 (acidic)DFT researchgate.net
CondensationSi(OR)₄20-35DFT researchgate.netnih.gov
CondensationTi(OR)₄10-25DFT researchgate.net

Note: Data presented are from studies on silicon and titanium alkoxides and serve as illustrative examples of the types of energy barriers investigated. Direct experimental or computational data for Cerium(III) isopropoxide hydrolysis/condensation is limited.

Modeling of Thermal Decomposition and Ligand Exchange Processes

The thermal decomposition of metal-organic precursors is a critical aspect of CVD and ALD processes, dictating the purity and morphology of the deposited films. Computational modeling, including DFT and reactive force field molecular dynamics (ReaxFF-MD), can elucidate the complex fragmentation pathways and energy barriers associated with these processes.

Studies on titanium tetraisopropoxide (TTIP) have revealed that its thermal decomposition is not solely limited to the commonly assumed β-hydride elimination pathway. ReaxFF-MD and metadynamics simulations have identified alternative, energetically favorable reaction pathways, including C-C bond cleavage and hydrogen abstraction, leading to the liberation of organic fragments and the formation of titanium-containing species arxiv.orgscience.gov. These simulations provide a complete reaction scheme and statistics for ligand liberation steps, along with associated reaction barriers for bond dissociation events arxiv.org.

For Cerium(III) isopropoxide, similar computational approaches could be employed to model its thermal decomposition. Potential pathways might involve the cleavage of Ce-O bonds, β-elimination from the isopropoxide ligand, or other fragmentation routes. The modeling would aim to identify the primary decomposition products and the kinetic parameters governing these transformations.

Ligand exchange processes are also crucial, particularly in controlling the reactivity and volatility of precursors. Computational studies, including DFT, have been used to examine the role of dynamic ligand exchange in the oxidation chemistry of cerium(III) complexes, highlighting how ligand reorganization can influence reaction pathways and activation barriers acs.org. Applying these principles to Cerium(III) isopropoxide could reveal mechanisms for ligand substitution, which are vital for understanding precursor stability and reactivity during deposition.

Table 5.3.2.1: Representative Computational Approaches for Alkoxide Decomposition

Process ModeledPrecursor ExampleComputational MethodKey OutputsReference
Thermal DecompositionTi(OiPr)₄ (TTIP)ReaxFF-MD, MetadynamicsReaction pathways, energy barriers, ligand liberation statistics arxiv.orgscience.gov
Ligand Exchange (Oxidation)Cerium(III) ComplexesDFTRole of ligand reorganization, activation barriers for electron transfer acs.org
General Reaction PathwaysVarious Organic MoleculesDFT, AFIR, GRRMTransition states, energy barriers, reaction path networks, mechanistic insights jstar-research.comhokudai.ac.jparxiv.org

Modeling of Surface Interactions and Adsorption Phenomena

The interaction of Cerium(III) isopropoxide with surfaces is fundamental to its application in thin-film deposition. Computational modeling provides atomic-level insights into adsorption geometries, binding energies, and surface reaction mechanisms, which directly influence film growth characteristics.

Interaction with Substrate Surfaces in Deposition Processes

In deposition processes like CVD and ALD, the precursor molecules must adsorb onto the substrate surface, undergo surface reactions, and ultimately contribute to film formation. Computational methods, such as DFT and atomistic simulation techniques like lattice gas models, are employed to understand these interactions.

These simulations can predict the adsorption energies of precursor molecules on various substrate materials (e.g., silicon, silicon dioxide, various metals) and identify preferred adsorption sites. They can also model surface reaction mechanisms, such as the elimination of ligands or the formation of intermediate species on the surface, and how these steps are influenced by parameters like substrate temperature and surface termination uni-tuebingen.deavsconferences.org. For instance, studies on trimethylaluminum (B3029685) (TMA) ALD have elucidated adsorption and reaction pathways, highlighting the importance of surface functional groups (-CH₃, -OH) in determining deposition characteristics avsconferences.org.

While specific studies modeling Cerium(III) isopropoxide adsorption on typical deposition substrates are not extensively detailed in the provided search results, the methodologies used for other metal-organic precursors are directly applicable. These would involve calculating adsorption energies, analyzing the geometry of adsorbed species, and mapping potential reaction pathways on the substrate surface, providing crucial data for optimizing deposition conditions and precursor design uni-tuebingen.deavsconferences.org.

Table 5.4.1.1: Computational Modeling Approaches for Precursor-Substrate Interactions

Modeling TechniqueApplication AreaKey OutputsReference
DFTAdsorption energies, surface reaction mechanismsBinding energies, adsorption sites, transition states, reaction pathways avsconferences.org
Lattice Gas ModelsFilm growth morphology, growth scenariosParticle-substrate interactions, diffusion, desorption, morphological evolution uni-tuebingen.de
Atomistic SimulationsALD/CVD process understandingSurface reactions, precursor behavior, growth dynamics avsconferences.org

Adsorption onto Cerium Oxide Surfaces

Understanding the adsorption of Cerium(III) isopropoxide onto cerium oxide (ceria) surfaces is relevant for processes involving ceria-based catalysts or the deposition of ceria films themselves. Computational studies, primarily using DFT with appropriate corrections (e.g., DFT+U), have extensively investigated the adsorption of small molecules like carbon monoxide (CO) on various ceria facets (CeO₂(111), CeO₂(110), CeO₂(100)) nih.govresearchgate.netucf.edu.

These studies reveal that adsorption is highly surface-dependent. For example, CO exhibits weak physisorption on the CeO₂(111) surface (< 0.2 eV binding energy) but chemisorbs more strongly on the more open CeO₂(110) surface (> 2 eV binding energy), often forming carbonate species and leading to surface reduction nih.govresearchgate.net. The presence of oxygen vacancies and the Ce³⁺/Ce⁴⁺ redox couple on ceria surfaces significantly influence adsorption strengths and reaction pathways nih.govresearchgate.netucf.edu. DFT+U calculations are crucial for accurately describing the electronic structure and magnetic properties of ceria, which are vital for modeling these interactions nih.govresearchgate.net.

While direct computational data for Cerium(III) isopropoxide adsorption on ceria surfaces is not extensively reported, the methodologies and insights gained from CO adsorption studies provide a strong foundation. Similar DFT calculations would be performed to determine the adsorption energies, preferred binding sites (e.g., on oxygen vacancies or specific cerium sites), and potential decomposition or reaction pathways of Cerium(III) isopropoxide on ceria surfaces. These calculations would quantify the strength of the interaction and elucidate the role of surface defects and oxidation states.

Table 5.4.2.1: Representative Adsorption Energies of CO on Ceria Surfaces (Illustrative Data)

AdsorbateCeria SurfaceBinding Energy (eV)Adsorption Site / SpeciesComputational MethodReference
COCeO₂(111)< 0.2PhysisorptionDFT nih.govresearchgate.net
COCeO₂(110)> 2Chemisorption (carbonate)DFT nih.govresearchgate.net
CO₂CeO₂ NP-0.25 to -0.15Linear adsorptionDFT mdpi.com
CO₂CeO₂ NP0.84 to 2.22Carbonate-like speciesDFT mdpi.com

Compound List:

Cerium(III) isopropoxide

Propan-2-ol (Isopropanol)

Application of Cerium Iii Isopropoxide As a Precursor in Advanced Materials Synthesis

Fabrication of Cerium Oxide (CeO₂) Nanomaterials and Thin Films

The use of cerium(III) isopropoxide as a precursor is central to the fabrication of high-purity cerium oxide nanomaterials and thin films. This is largely due to its solubility in common organic solvents and its ability to undergo controlled hydrolysis and thermal decomposition. These properties are exploited in both solution-based and vapor-phase deposition methods to achieve precise control over the final material's morphology, crystallinity, and purity.

Sol-Gel Synthesis of Ceria Nanoparticles with Controlled Morphology

The sol-gel method is a versatile and cost-effective bottom-up approach for synthesizing nanoparticles. mdpi.com It involves the transition of a solution system (sol) into a solid-like network (gel). nih.gov For ceria nanoparticles, cerium(III) isopropoxide serves as an excellent molecular precursor. The process generally involves the hydrolysis and condensation of the precursor in a solvent, often with the aid of a stabilizing agent to control particle growth and prevent agglomeration. nih.gov

In hydrolytic sol-gel routes, water is intentionally introduced to the precursor solution to initiate hydrolysis. The reaction of cerium(III) isopropoxide with water leads to the formation of cerium-oxygen-cerium bonds through condensation reactions, ultimately forming a ceria gel. nih.gov The morphology and size of the resulting ceria nanoparticles can be influenced by several factors, including the precursor concentration, the water-to-precursor molar ratio, the type of solvent, the reaction temperature, and the pH of the solution.

A notable example involves the use of cerium isopropoxide in a reverse micelle sol-gel technique to synthesize mesoporous ceria nanoparticles. researchgate.netrsc.org In this method, water-filled reverse micelles are created using a non-ionic surfactant in a hydrophobic solvent. researchgate.netrsc.org The controlled hydrolysis of the cerium isopropoxide precursor within these micelles allows for the formation of uniform nanoparticles. researchgate.netrsc.org Subsequent calcination of the gel in air at elevated temperatures (around 823 K) yields porous ceria nanoparticles with a fluorite structure. researchgate.netrsc.org The particle size and crystallinity tend to increase with higher calcination temperatures, which can also lead to a reduction in porosity due to sintering and recrystallization. researchgate.netrsc.org

Parameter Influence on Ceria Nanoparticle Synthesis
PrecursorCerium(III) isopropoxide is a common choice. researchgate.netrsc.org
SolventIsopropanol (B130326) is often used as the solvent for the precursor. researchgate.net
Hydrolysis AgentWater is the typical hydrolyzing agent. nih.gov
SurfactantNon-ionic surfactants like TX-100 can be used to create reverse micelles for controlled hydrolysis. researchgate.netrsc.org
Calcination TemperatureAffects particle size, crystallinity, and porosity. researchgate.netrsc.org

Non-hydrolytic sol-gel (NHSG) routes offer an alternative to traditional hydrolytic methods, avoiding the often difficult-to-control rapid hydrolysis of metal alkoxides. In these methods, oxygen donors other than water, such as ethers or alkoxides, react with the metal precursor. This approach can provide better control over the reaction kinetics and the resulting nanoparticle morphology.

Research has demonstrated the synthesis of uniform-sized ceria nanocrystals with spherical, wire, and tadpole shapes through a non-hydrolytic sol-gel reaction. researchgate.net This process involved the reaction of a cerium precursor with diphenyl ether in the presence of specific surfactants. researchgate.net While this particular study used cerium(III) nitrate (B79036), the principles can be extended to alkoxide precursors like cerium(III) isopropoxide, where an oxygen-donating solvent or reactant facilitates the formation of the ceria network without the direct addition of water. The choice of surfactants and reaction conditions plays a crucial role in directing the shape of the final nanocrystals. researchgate.net

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Ceria Films

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for fabricating high-quality thin films with precise thickness control. Cerium(III) isopropoxide, due to its volatility and thermal stability, is a suitable precursor for these methods.

The development of low-temperature deposition routes is crucial for applications involving temperature-sensitive substrates. ALD, in particular, is a self-limiting process that allows for film deposition at lower temperatures compared to traditional CVD. researchgate.net For ceria films, various precursors have been explored for low-temperature ALD. researchgate.net While many studies focus on other cerium precursors, the principles are applicable to cerium(III) isopropoxide. The use of a suitable oxygen source, such as ozone or water vapor, is critical for the deposition process. researchgate.netrsc.org Research has shown that ALD can produce polycrystalline CeO₂ films with controlled orientation depending on the substrate. researchgate.net For instance, CeO₂ films grown on silicon substrates tend to have a preferential <200> orientation, while those on titanium nitride show a <111> preference. researchgate.netresearchgate.net

Deposition Parameter Typical Conditions and Observations
PrecursorVarious cerium alkoxides and other organometallics are used. researchgate.net
Oxygen SourceWater vapor or ozone are common choices. researchgate.netrsc.org
Deposition TemperatureALD allows for lower temperatures, often in the range of 175–375 °C. rsc.org
Growth RateTypically in the range of 0.32–0.42 Å/cycle for ALD. rsc.org
Film PropertiesPolycrystalline with substrate-dependent orientation. researchgate.netresearchgate.net

Plasma-enhanced CVD (PECVD) and plasma-enhanced ALD (PEALD) utilize a plasma to generate reactive species from the precursor and coreactant gases. This allows for film deposition at even lower temperatures than thermal processes, which is advantageous for sensitive substrates. bohrium.com The reactive nature of the plasma can also lead to faster reaction saturation and potentially higher purity films. researchgate.net

In the context of ceria, PEALD has been shown to produce impurity-free films with a growth rate of 0.35 Å/cycle using an oxygen plasma as the oxygen source. researchgate.net The use of plasma can extend the ALD temperature window to as low as room temperature. bohrium.com Studies on other metal oxides have demonstrated that plasma-enhanced processes can maintain a consistently high number of metal atoms deposited per cycle down to room temperature, whereas thermal processes often see a drop in deposition at lower temperatures. bohrium.com This suggests that PEALD using a precursor like cerium(III) isopropoxide could be a highly effective method for producing high-quality ceria films at low temperatures.

Hydrothermal and Solvothermal Syntheses of Ceria Morphologies (e.g., Nanorods, Nanocubes)

Hydrothermal and solvothermal methods are powerful techniques for crystallizing inorganic materials from solutions under elevated temperature and pressure. When cerium(III) isopropoxide is used as the precursor, it offers precise control over the nucleation and growth of cerium oxide (ceria, CeO₂) nanoparticles, allowing for the targeted synthesis of specific morphologies like nanorods and nanocubes.

In a typical solvothermal process, cerium(III) isopropoxide is dissolved in an organic solvent, often an alcohol such as benzyl (B1604629) alcohol or isopropanol. researchgate.netresearchgate.net The solution is then sealed in an autoclave and heated above the solvent's boiling point. Under these conditions, the cerium isopropoxide undergoes controlled hydrolysis and condensation, leading to the formation of CeO₂ nuclei. The morphology of the resulting nanoparticles is influenced by several factors:

Solvent: The choice of solvent plays a crucial role, acting not just as a reaction medium but also influencing crystal growth and particle shape. researchgate.net

Temperature and Pressure: These parameters affect the kinetics of the reaction and the final crystalline phase of the material. researchgate.net

Additives and Surfactants: The introduction of capping agents or surfactants can selectively adsorb onto specific crystal facets, directing the growth of the nanoparticles into desired shapes such as rods or cubes. researchgate.net

Water Content: The rate of hydrolysis, controlled by the amount of water present, is a key factor in managing the particle formation process. worldscientific.com

For instance, the reaction of cerium(III) isopropoxide in benzyl alcohol at 200°C has been shown to yield uniform CeO₂ nanocrystals. ethernet.edu.et Similarly, mesoporous ceria nanoparticles have been synthesized from cerium isopropoxide using a sol-gel process with reverse micelles, a method that often incorporates a hydrothermal or solvothermal treatment to induce crystallization. researchgate.netresearchgate.netresearchgate.netresearchgate.net The ability to tune these synthesis parameters enables the fabrication of ceria nanostructures with high surface areas and specific exposed crystal facets, which are highly desirable for catalytic applications.

Solution Deposition Techniques (Spin Coating, Dip Coating) for Ceria Coatings

Cerium(III) isopropoxide is a valuable precursor for creating thin ceria films and coatings through solution deposition techniques like spin coating and dip coating. These methods are favored for their ability to produce uniform films over large areas with controlled thickness.

The process begins with the preparation of a stable precursor sol. Cerium(III) isopropoxide is dissolved in a suitable solvent, typically an alcohol. researchgate.net To prevent premature and uncontrolled precipitation due to the high reactivity of the alkoxide with atmospheric moisture, a chelating agent such as acetylacetone (B45752) is often added. dtic.mildtic.mil This agent stabilizes the cerium precursor, allowing for the formation of a clear, stable sol suitable for coating applications.

Spin Coating: A small amount of the ceria sol is applied to the center of a substrate. The substrate is then rotated at high speed, causing the sol to spread evenly across the surface due to centrifugal force. The solvent evaporates, leaving behind a thin, uniform layer of the cerium precursor.

Dip Coating: The substrate is slowly immersed into and withdrawn from the ceria sol at a constant speed. A thin film adheres to the substrate's surface, and its thickness is controlled by the withdrawal speed, sol viscosity, and solvent evaporation rate.

After the deposition process, the coated substrate is subjected to a heat treatment (calcination). This step removes residual organic compounds and converts the precursor film into a crystalline cerium oxide coating. researchgate.net This approach has been successfully used to deposit ceria coatings on various substrates, including aerogels, where cerium isopropoxide is listed as a suitable precursor. google.comosti.gov The use of an alkoxide precursor like cerium(III) isopropoxide ensures the formation of dense, homogeneous, and well-adhered ceria films for applications in optics, catalysis, and as protective layers.

Template-Assisted and Self-Assembly Methods for Ordered Ceria Architectures

The synthesis of highly ordered, porous ceria architectures with controlled nano- and mesostructures is achievable using cerium(III) isopropoxide in conjunction with template-assisted and self-assembly methods. These techniques provide a scaffold or guiding mechanism for the formation of complex material structures.

Template-Assisted Synthesis: This approach utilizes a pre-existing template, which can be either "hard" or "soft," to direct the structure of the final ceria material.

Hard Templates: Materials with well-defined porous structures, such as mesoporous silica (B1680970) (e.g., SBA-15), are used as molds. A solution containing cerium(III) isopropoxide is infiltrated into the pores of the template. kfupm.edu.sa After hydrolysis and condensation of the precursor within the pores, the silica template is chemically etched away, leaving a negative replica—an ordered, mesoporous ceria framework. kfupm.edu.sa

Soft Templates: Supramolecular assemblies of surfactants or block copolymers (e.g., Pluronic P123, Triton X-100) are used to create micelles or liquid crystal phases in solution. kfupm.edu.sa Cerium(III) isopropoxide is introduced into this system, where hydrolysis and condensation occur around the self-assembled organic structures. researchgate.netresearchgate.net Subsequent removal of the organic template by calcination yields mesoporous ceria with a regular pore arrangement. researchgate.netresearchgate.net

Self-Assembly Methods: This bottom-up approach relies on the intrinsic properties of the precursor molecules to organize into larger, ordered structures. Research has shown that modifying cerium(III) isopropoxide with a chelating agent like acetylacetone can lead to the formation of stable hexameric clusters, specifically Ce₆(μ₃-O)₄(μ₃-OH)₄(acac)₁₂. dtic.mildtic.mil These pre-formed nanoclusters can then act as building blocks, assembling into larger, ordered architectures during the sol-gel process. This molecular-level control over assembly is critical for designing materials with precisely tailored properties.

Synthesis of Mixed-Metal Oxides and Doped Ceria Systems

Cerium(III) isopropoxide is an excellent co-precursor for the synthesis of complex, multi-component oxide materials. Its compatibility with other metal alkoxides facilitates the creation of highly homogeneous mixed-metal oxides and doped ceria systems at an atomic level, which is difficult to achieve with conventional methods.

Co-Precursor Approaches for Binary and Ternary Oxide Composites (e.g., Ce-Zr-O, Ce-La-O)

The synthesis of binary and ternary oxide composites, such as ceria-zirconia (Ce-Zr-O) and lanthanum-doped ceria (Ce-La-O), is critical for catalytic and fuel cell applications. The sol-gel co-precursor method using metal alkoxides is particularly effective for achieving a uniform distribution of the different metal cations throughout the material's structure.

In this approach, cerium(III) isopropoxide is mixed with the alkoxides of the desired dopant or secondary metal (e.g., zirconium isopropoxide, lanthanum isopropoxide) in a common solvent. worldscientific.compitt.eduresearchgate.net The hydrolysis and condensation of this mixed-alkoxide solution occur simultaneously, preventing the phase separation that can occur when using less reactive precursors like metal salts.

Key research findings include:

Ceria-Zirconia (CeO₂-ZrO₂): Homogeneous CeO₂-ZrO₂ particles have been synthesized using a sol-gel method where cerium isopropoxide is one of the main precursors. worldscientific.com The intimate mixing of Ce and Zr at the molecular level enhances the thermal stability and oxygen storage capacity of the resulting material, which is vital for three-way catalysts.

Lanthanum-Doped Ceria (Ce-La-O): Highly stable, mesoporous mixed lanthanum-cerium oxides have been prepared using a microemulsion-templated route with lanthanum isopropoxide and cerium isopropoxide as co-precursors. pitt.eduresearchgate.net This method yields exceptionally homogeneous and phase-stable mixed oxides across the entire La:Ce ratio, allowing for precise tuning of the material's reducibility and morphology. researchgate.net

The table below summarizes examples of mixed-oxide synthesis using cerium(III) isopropoxide as a co-precursor.

Mixed Oxide SystemCo-Precursor(s)Synthesis MethodKey AdvantageReference(s)
CeO₂-ZrO₂Zirconium AlkoxideSol-GelEnhanced thermal stability and oxygen storage worldscientific.com
Ce-La-OLanthanum IsopropoxideMicroemulsion-TemplatedHigh homogeneity, tunable reducibility pitt.eduresearchgate.net
Ce-TTPMA HybridTTPMA (a silsesquioxane)Sol-GelFormation of nanosized CeO₂ clusters in a hybrid film esrf.fr

Incorporation into Complex Perovskite and Pyrochlore (B1171951) Structures

Cerium(III) isopropoxide is also utilized in the synthesis of complex crystal structures like perovskites (ABO₃) and pyrochlores (A₂B₂O₇), where cerium can be incorporated as a dopant or a primary cation. The use of an alkoxide precursor facilitates the low-temperature formation of these complex phases with high purity and homogeneity.

For perovskite structures, such as Barium Titanate (BaTiO₃), cerium(III) isopropoxide can be introduced as a dopant during the sol-gel synthesis. In one study, CeO₂-doped BaTiO₃ nanoparticles were produced by adding cerium isopropoxide to the bimetallic alkoxide precursor solution prior to hydrolysis. dtic.mil This method ensures that the cerium ions are finely dispersed within the perovskite lattice, which can significantly alter the material's dielectric, piezoelectric, and optical properties for applications in electronics and sensors. dtic.mil

While direct examples for pyrochlore synthesis are less common in literature, the principles of using alkoxide co-precursors are directly applicable. The synthesis of pyrochlore structures often involves sol-gel or co-precipitation routes where atomic-level mixing is paramount. The compatibility of cerium(III) isopropoxide with other metal alkoxides (e.g., of titanium, zirconium, or other rare earths) makes it a highly suitable candidate for the synthesis of cerium-containing pyrochlore ceramics for applications such as thermal barrier coatings and hosts for nuclear waste immobilization.

Role in Functional Ceramic Fabrication

The use of cerium(III) isopropoxide as a precursor plays a pivotal role in the fabrication of functional ceramics by enabling precise control over the material's final properties. Functional ceramics are materials designed for specific technological applications, such as catalysts, solid oxide fuel cell (SOFC) components, gas sensors, and UV absorbers, where performance is directly linked to microstructure, composition, and purity. worldscientific.comresearchgate.netdtic.mil

The advantages conferred by using cerium(III) isopropoxide in the fabrication process include:

High Purity: Alkoxide-based routes, like the sol-gel method, start with high-purity molecular precursors and can be performed without introducing contaminating ions (such as chlorides or nitrates) that are common in aqueous precipitation methods. This leads to final ceramic products with superior performance characteristics.

Compositional Homogeneity: For mixed-oxide ceramics, such as CeO₂-ZrO₂ or doped ceria, cerium(III) isopropoxide allows for mixing with other metal alkoxides at the molecular level. worldscientific.comresearchgate.net This results in a highly uniform distribution of cations throughout the ceramic body, which is crucial for achieving consistent catalytic activity, ionic conductivity, and thermal stability.

Low-Temperature Synthesis: Cerium(III) isopropoxide facilitates the formation of ceramic oxides at significantly lower temperatures compared to traditional solid-state reactions, which require high-temperature calcination for long durations. researchgate.net This not only saves energy but also helps in retaining high surface areas and preventing unwanted grain growth, which is critical for catalytic applications. acs.org

Control over Nanostructure: As detailed previously, using cerium(III) isopropoxide in solution-based synthesis allows for fine control over particle size, morphology (nanorods, nanocubes), and porosity (mesoporous architectures). researchgate.netkfupm.edu.sa This microstructural engineering is key to tailoring the functional properties of the ceramic, such as enhancing the number of active sites in a catalyst or optimizing the electrolyte-electrode interface in an SOFC.

Synthesis of High-Purity Cerium Oxide Powders for Sintering

The synthesis of high-purity cerium oxide (CeO₂) powders with controlled characteristics is essential for the fabrication of dense ceramics through sintering. Cerium alkoxides, including cerium isopropoxide, are effective precursors for this purpose via sol-gel and solvothermal routes. These methods offer advantages over traditional solid-state reactions by providing better homogeneity, smaller particle sizes, and lower processing temperatures.

A non-hydrolytic sol-gel route involves the reaction of cerium(III) isopropoxide in an organic solvent like benzyl alcohol at elevated temperatures. For instance, the reaction at 200°C can yield uniform, crystalline CeO₂ nanoparticles with diameters of approximately 3-4 nm. rsc.org This process involves the oxidation of the cerium(III) precursor to form the final CeO₂ product. rsc.org Similarly, a two-step sol-gel process using cerium(IV) isopropoxide begins with ultrasonic dispersion in isopropanol, followed by controlled hydrolysis. hilarispublisher.com This technique helps overcome the limited solubility of the alkoxide and, after calcination at temperatures around 660°C, produces porous ceria aggregates with high thermal stability and specific surface areas suitable for sintering applications. hilarispublisher.com

The characteristics of the resulting ceria powder, such as particle size and degree of agglomeration, are highly dependent on the synthesis conditions, including the choice of solvent, temperature, and any additives or capping agents used. researchgate.netnih.gov Hydrothermal methods, which involve heating precursor solutions in water under pressure, can also be used to produce nanocrystalline CeO₂ powders with particle sizes in the range of 10-25 nm. bohrium.comresearchgate.net The ability to produce fine, unagglomerated, and highly pure powders through these precursor-based routes is crucial for achieving high-density ceramic bodies at lower sintering temperatures compared to conventional methods. hilarispublisher.com

Table 1: Synthesis of Ceria Powders from Alkoxide and Other Precursors

PrecursorSynthesis MethodKey FindingsReference
Cerium(IV) IsopropoxideTwo-step sol-gelProduced porous ceria aggregates with surface areas of 33-44 m²/g after calcination. hilarispublisher.com
Cerium(III) IsopropoxideNon-hydrolytic sol-gel (in benzyl alcohol)Yielded uniform CeO₂ nanocrystals with diameters of 3-4 nm at 200°C. rsc.org
Cerium(IV) Salt & UreaHydrothermalSynthesized nanocrystalline CeO₂ powders with particle sizes of 10-25 nm. bohrium.com
Cerium Nitrate & UreaHydrothermalProduced rice-grain-shaped cerium carbonate hydroxide (B78521), which converted to CeO₂ upon heating. researchgate.net

Development of Transparent Ceramics and Glass-Ceramics

Transparent ceramics are advanced polycrystalline materials that rival single crystals in optical performance while offering superior mechanical and thermal properties. A key requirement for transparency is the elimination of light-scattering centers, such as pores and grain boundaries, which necessitates the use of high-purity, nanosized starting powders that can be sintered to full density. mdpi.com Sol-gel processes using metal alkoxide precursors like cerium isopropoxide are ideal for producing such powders.

The synthesis of transparent ceria films provides a clear example of this application. Polycrystalline, nanostructured ceria thin films have been prepared via a sol-gel dip-coating technique using a cerium sec-butoxide (B8327801) precursor, a closely related alkoxide. These films were nanocrystalline, with grain sizes of 2-5 nm, and exhibited high transparency in the visible and near-IR regions. mdpi.com The high refractive index of ceria makes it a material of interest for various optical devices. researchgate.net

While the fabrication of bulk transparent ceramics is more complex, the principle remains the same: starting with ultra-pure, nanoscale powders derived from chemical routes like the hydrolysis of cerium isopropoxide allows for densification at lower temperatures, which limits grain growth and helps maintain transparency. The development of transparent superhydrophobic films has also been demonstrated using ceria nanoparticles, highlighting the versatility of ceria in advanced optical applications. researchgate.net

Application in Optical and Optoelectronic Materials Science

Precursor for Luminescent Ceria-Based Materials and Phosphors

Cerium-doped materials are critical components in phosphors and scintillators, primarily due to the efficient 5d-4f electron transition of the Ce³⁺ ion, which produces strong luminescence. bostonati.com These materials are essential for applications such as white light-emitting diodes (LEDs) and radiation detectors. bostonati.comloradchemical.com The synthesis of these complex oxide phosphors, such as cerium-doped yttrium aluminum garnet (Y₃Al₅O₁₂:Ce or YAG:Ce), often relies on wet-chemical methods to ensure homogeneous mixing of the constituent elements at the atomic level, which is difficult to achieve with traditional solid-state reactions.

Sol-gel routes, for which cerium isopropoxide is a suitable precursor, are employed to synthesize high-performance phosphors at lower temperatures. rsc.org For example, luminescent YAG:Ce³⁺ ceramic powders have been prepared using a sol-gel pyrolysis method, which yielded nanoparticles with single-crystal features and high luminescence. rsc.org While many studies use metal nitrates as precursors in co-precipitation or sol-gel combustion methods, the use of metal alkoxides offers an alternative pathway for creating the intimate mixture of yttrium, aluminum, and cerium oxides required to form the garnet phase upon heating. rsc.orgresearchgate.netresearchgate.net The properties of the final phosphor, including emission intensity and color temperature, can be influenced by the synthesis method and the incorporation of co-dopants. ejournal.by

Furthermore, ceria nanoparticles themselves can exhibit photoluminescence, with properties that are dependent on synthesis conditions and particle size. nih.gov

Table 2: Synthesis and Properties of Ceria-Based Luminescent Materials

MaterialSynthesis MethodKey Properties/FindingsReference
YAG:Ce³⁺Sol-gel pyrolysisProduced nanometer- to micrometer-sized particles with high luminescence yield at lower temperatures (1000°C) compared to solid-state methods. rsc.org
YAG:CeCo-precipitationSynthesized nano-phosphor particles (~80 nm) from nitrate precursors, calcined at 1250°C. researchgate.netresearchgate.net
YAG:Ce,PrMixed fuel combustionDemonstrated energy transfer from Ce³⁺ to Pr³⁺ ions; luminescence was enhanced by Si⁴⁺ co-doping. ejournal.by
Y₂SiO₅:Ce³⁺Sol-gelSynthesized from nitrate and orthosilicate (B98303) precursors; showed photoluminescence peaks at 263, 301, and 356 nm. jonuns.com

Fabrication of Anti-Reflective and Protective Optical Coatings

Cerium oxide is a valuable material for optical coatings due to its high refractive index, excellent transparency in the visible and near-infrared regions, and high durability. mdpi.comresearchgate.netresearchgate.net These properties make it suitable for use in anti-reflective (AR) coatings, which are designed to minimize light reflection from the surface of optical components like solar cells and display panels. researchgate.netresearchgate.net

Sol-gel deposition is a highly effective technique for fabricating thin AR coatings because it allows for precise control over film thickness and composition at a low cost. Cerium alkoxides, such as cerium isopropoxide, are ideal precursors for these sol-gel processes. By controlling the hydrolysis and condensation of the precursor, a ceria sol can be prepared and deposited onto a substrate via methods like spin-coating or dip-coating.

Research has demonstrated the anti-reflective effect of CeO₂ thin films produced by the sol-gel method on crystalline silicon solar cells. researchgate.net By optimizing parameters such as precursor concentration and annealing temperature (e.g., 400°C), the reflectance of the silicon surface can be significantly reduced, with minimum reflectance values dropping below 1%. researchgate.net The high refractive index of the ceria film, typically in the range of 1.6–2.4, allows it to function effectively as a component in single-layer or multi-layer AR structures. researchgate.net These coatings not only improve light transmission but can also provide a protective, abrasion-resistant layer. nih.gov

Role in Energy Storage and Conversion Materials

Precursor for Solid Oxide Fuel Cell (SOFC) Electrolyte and Electrode Components

Cerium oxide, particularly when doped with rare-earth elements like gadolinium (Gd) or samarium (Sm), is a key material for intermediate-temperature solid oxide fuel cells (IT-SOFCs), operating between 500-800°C. bohrium.comresearchgate.net Doped ceria, such as gadolinia-doped ceria (GDC), serves as a solid electrolyte, exhibiting high oxygen ion conductivity in this temperature range. researchgate.netscirp.org It is also used as an anode material, where it offers good catalytic activity and resistance to carbon deposition, and as a diffusion barrier layer between the electrolyte and cathode to prevent detrimental reactions. hilarispublisher.combohrium.com

The synthesis of these high-performance SOFC components requires methods that can produce dense, nanocrystalline materials with homogeneous dopant distribution. The sol-gel process, using metal alkoxide precursors, is a superior method for achieving these characteristics. A technology for manufacturing dense GDC diffusion barriers has been developed using a sol-gel process with cerium(IV) isopropoxide and gadolinium(III) isopropoxide as precursors. hilarispublisher.com The controlled hydrolysis of these alkoxides yields a GDC sol that can be infiltrated into a porous structure and densified at a relatively low temperature of 1000°C. hilarispublisher.com

This approach results in a significant improvement in fuel cell performance. Cells with a dense GDC barrier layer synthesized from isopropoxide precursors showed a power density of 0.92 W/cm² at 750°C, a substantial increase from the 0.60 W/cm² for cells with a porous layer. hilarispublisher.com This enhancement is attributed to the reduction of ohmic resistance in the composite electrolyte. hilarispublisher.com The use of cerium isopropoxide and other alkoxides in sol-gel synthesis provides a versatile platform for creating advanced electrolyte and electrode materials for the next generation of SOFCs. hilarispublisher.commdpi.com

Table 3: Performance of SOFC with GDC Barrier Layer from Isopropoxide Precursor

Cell ConfigurationKey Synthesis StepPerformance Metric (at 750°C)Degradation RateReference
Cell with Porous GDC LayerStandard processing0.60 W/cm²7.69% / 1000 h hilarispublisher.com
Cell with Dense GDC LayerInfiltration of GDC sol from isopropoxide precursors0.92 W/cm²<1.72% / 1000 h hilarispublisher.com

Materials for Redox Flow Batteries

A comprehensive review of scientific literature and research databases reveals no specific studies or documented applications of cerium(III) isopropoxide, also known as cerium;propan-2-ol, as a precursor for the synthesis of materials for redox flow batteries.

Research in the domain of cerium-based redox flow batteries predominantly focuses on the utilization of other cerium compounds, such as cerium(III) sulfate (B86663) and cerium(III) nitrate, which act as the electroactive species in the battery's electrolyte. mdpi.comsandia.govresearchgate.net The performance of these batteries is heavily influenced by the electrochemical behavior of the Ce(III)/Ce(IV) redox couple. mdpi.comsandia.gov

Efforts to enhance the efficiency and stability of cerium-based redox flow batteries have centered on the development of advanced electrode materials and membranes. For instance, modifications of carbon-based electrodes using various catalysts or surface treatments have been explored to improve the sluggish kinetics of the cerium redox reaction. nih.govresearchgate.net One study detailed the creation of a composite electrode using a sol-gel method to improve electrochemical activity; however, the precursor used in this synthesis was cerium nitrate hexahydrate, not cerium isopropoxide. mdpi.com

While metal alkoxides, including isopropoxides, are commonly employed as precursors in sol-gel and other material synthesis routes to produce metal oxides for various applications, there is no available data linking the use of cerium(III) isopropoxide to the fabrication of electrodes, membranes, or catalysts specifically for redox flow battery systems. The current body of research has not explored this particular synthesis pathway for this application.

Therefore, detailed research findings, performance data, and materials synthesized using cerium(III) isopropoxide as a precursor for redox flow battery components are not available in the reviewed scientific literature.

Research Findings on Cerium-Based Redox Flow Batteries (Using Other Precursors)

To provide context on the state of cerium-based redox flow battery research, the following table summarizes findings from studies that used other cerium precursors. These systems highlight the general performance characteristics and challenges of using cerium as a redox-active species.

Redox CoupleElectrode MaterialSupporting ElectrolyteKey FindingsReference
Ce(III)/Ce(IV)C–TiO2–PdO compositeMethanesulfonic acidAchieved an energy efficiency of approximately 72%. The composite electrode improved the symmetric oxidation/reduction current ratio. mdpi.com
Zn/CePlatinum-Titanium, Carbon FeltMethanesulfonic acidDemonstrated a high open circuit voltage of 2.43 V. The system's performance is sensitive to electrode material and electrolyte additives. sandia.govresearchgate.net
V/CeGraphite FeltMixed Methanesulfonic and Sulfuric AcidThe mixed acid electrolyte enhanced the solubility of cerium and vanadium species. Achieved a discharge voltage of 1.7 V at 100 mA cm⁻². researchgate.net
Ce/H₂Optimized cell materialsNot specifiedPositioned as a good candidate for large-scale energy storage due to low self-discharge and the use of commercially available materials. researchgate.net

Catalytic Applications of Cerium Iii Isopropoxide and Derived Systems

Homogeneous Catalysis Utilizing Cerium(III) Isopropoxide (or in situ Generated Species)

While direct use of Cerium(III) isopropoxide as a homogeneous catalyst is less extensively documented compared to other cerium complexes or ceria, related cerium compounds and the general class of metal alkoxides highlight its potential in several catalytic domains.

Cerium compounds, particularly those exhibiting the Ce(III)/Ce(IV) redox couple, are known to participate in oxidation catalysis. Although specific examples of Cerium(III) isopropoxide directly catalyzing alcohol oxidation are not prominent in the reviewed literature, other cerium complexes have demonstrated efficacy. For instance, ionic mononuclear and neutral dinuclear complexes of cerium(III) with pentadentate Schiff-base ligands have been synthesized and utilized as catalysts for N-oxyl radical-free aerobic alcohol oxidation. In one study, a specific Schiff-base cerium(III) complex (3-L1) achieved a 95% yield in the oxidation of a secondary alcohol to its corresponding ketone using TEMPOH as an additive sci-hub.se. Cerium oxide nanoparticles have also been shown to act as terminal oxidants in conjunction with homogeneous alcohol dehydrogenation catalysts, bridging homogeneous and heterogeneous catalysis concepts rsc.org.

Metal alkoxides are recognized for their catalytic activity in transesterification and esterification reactions, crucial processes in the synthesis of esters and biodiesel. While specific studies detailing Cerium(III) isopropoxide's performance in these reactions were not found, related metal isopropoxides, such as titanium isopropoxide and yttrium isopropoxide, have shown significant catalytic activity, achieving high ester yields researchgate.net. These studies suggest that cerium alkoxides, including Cerium(III) isopropoxide, could potentially serve as effective Lewis acid catalysts for these transformations, leveraging the Lewis acidity of the cerium center.

Catalyst TypeReaction TypeKey ObservationReference
Titanium IsopropoxideTransesterificationAchieved maximum ester yields. researchgate.net
Yttrium IsopropoxideTransesterificationAchieved maximum ester yields. researchgate.net
Titanium(IV) IsopropoxidePolycondensationUsed as a Lewis acid catalyst in ester-exchange reactions. researchgate.net

Metal alkoxides are well-established catalysts for the ring-opening polymerization (ROP) of cyclic esters (lactones) and cyclic ethers. Lanthanum isopropoxide, for example, has demonstrated high catalytic activity in the ROP of ε-caprolactone, enabling quantitative conversion of a large monomer-to-initiator ratio (500 equiv.) within seconds researchgate.net. Similarly, Yttrium isopropoxide has shown catalytic activity in ROP, producing polycaprolactones with controlled molecular weights and narrow polydispersities researchgate.net. While direct evidence for Cerium(III) isopropoxide in ROP is limited in the provided snippets, the success of other lanthanide and transition metal isopropoxides underscores the potential of cerium isopropoxides in this field.

Catalyst TypeMonomerMonomer/Initiator RatioConditionsKey Performance MetricsReference
Lanthanum Isopropoxideε-Caprolactone500:122 °C, 5 sQuantitative conversion. researchgate.net
Lanthanum Isopropoxiderac-Lactide100:120 °C, 12 h52–72% conversion; Mw/Mn = 1.22–1.28. researchgate.net
Yttrium Isopropoxideε-CaprolactoneVaries110 °C, 24 hMn: 4.0 × 10³ to 18.7 × 10³ g/mol ; Mw/Mn: 1.4 to 2.5. researchgate.net
Yttrium Isopropoxiderac-Lactide100:120 °C, 12 h86–98% conversion (with iPrOH additive). researchgate.net

Cerium-based catalysts have been explored for cross-coupling reactions. One study reported a heterogeneous cerium catalyst, "[Ce(L-Pro)₂]₂Ox" (a cerium-prolinate complex), for C–S cross-coupling reactions, achieving good to excellent yields and demonstrating effectiveness over multiple reaction cycles rsc.org. While this is not Cerium(III) isopropoxide, it highlights the utility of cerium in facilitating such transformations. The broader field of cross-coupling often involves palladium catalysts supported on metal oxides like ceria osti.gov, suggesting indirect roles for cerium-based materials.

Heterogeneous Catalysis via Cerium Oxide (Ceria) Derived from Cerium(III) Isopropoxide

Cerium oxide (ceria, CeO₂) is a well-established heterogeneous catalyst, widely employed in oxidation reactions due to its unique redox properties, oxygen storage capacity, and oxygen mobility. Cerium precursors, including cerium alkoxides like Cerium(III) isopropoxide or cerium(III) nitrate (B79036), are often used in sol-gel or co-precipitation methods to synthesize nanostructured ceria or mixed oxide catalysts.

Ceria, often synthesized using cerium precursors in sol-gel processes, plays a significant role in oxidation catalysis, particularly for CO oxidation and VOC abatement. For instance, mixed oxides of ceria, zirconia, and alumina (B75360) prepared via sol-gel methods using cerium(III) nitrate (among other precursors like aluminium isopropoxide) have been investigated for CO oxidation thaiscience.info. While the direct use of Cerium(III) isopropoxide as the sole precursor for ceria in these specific studies is not always detailed, the general use of cerium alkoxides as precursors in sol-gel synthesis of ceria-based materials is a recognized route acs.org.

In the context of CO oxidation, ceria-supported catalysts have shown promising activity. For example, platinum supported on ceria-zirconia mixed oxides prepared via sol-gel methods exhibited varying catalytic activities, with catalysts showing a T₁/₂ (temperature for 50% CO conversion) as low as 139°C thaiscience.info. The catalytic performance of ceria in oxidation reactions is attributed to its ability to facilitate the Ce(III)/Ce(IV) redox cycle and its oxygen vacancy formation, which are crucial for activating oxygen and oxidizing pollutants.

Catalyst CompositionSupport Preparation MethodTarget ReactionKey Performance Metric (T₁/₂)Reference
1% Pt/Al₂O₃Sol-gelCO Oxidation210 °C thaiscience.info
1% Pt/20%CeO₂-ZrO₂/Al₂O₃Sol-gelCO Oxidation139 °C thaiscience.info
1% Pt/40%CeO₂-ZrO₂/Al₂O₃Sol-gelCO Oxidation145 °C thaiscience.info
1% Pt/60%CeO₂-ZrO₂/Al₂O₃Sol-gelCO Oxidation150 °C thaiscience.info
1% Pt/CeO₂-ZrO₂Sol-gelCO Oxidation261 °C thaiscience.info

Automotive Emission Control Catalysis (e.g., Three-Way Catalysts)

Cerium oxide (ceria) is a cornerstone material in automotive three-way catalytic converters (TWCs) lynasrareearths.comunits.itunits.itresearchgate.net. Its critical role stems from its exceptional oxygen storage capacity (OSC) and the facile interconversion between Ce(III) and Ce(IV) oxidation states. This redox capability allows ceria to buffer fluctuations in the air-fuel ratio of internal combustion engines, facilitating the simultaneous oxidation of carbon monoxide (CO) and unburnt hydrocarbons (HC), and the reduction of nitrogen oxides (NOx) lynasrareearths.comunits.itunits.it. Cerium(III) isopropoxide is a key precursor for synthesizing ceria and ceria-based mixed oxides, such as ceria-zirconia, which exhibit enhanced OSC and thermal stability, thereby improving catalytic performance in emission control systems units.itsmolecule.commdpi.comscielo.brresearchgate.netdtu.dkacs.orgresearchgate.netmdpi.comthaiscience.info. For instance, cerium-zirconium mixed oxides, often prepared using precursors like cerium(III) nitrate and aluminum isopropoxide, have demonstrated superior OSC compared to pure ceria in CO oxidation applications thaiscience.info.

Redox Reactions (e.g., Water-Gas Shift Reaction, Methanation)

The redox activity of cerium, particularly the Ce(III)/Ce(IV) couple, is central to its application in important industrial redox reactions like the water-gas shift reaction (WGSR) and CO2 methanation units.itunits.itresearchgate.net. Cerium(III) isopropoxide serves as a precursor for ceria-based catalysts employed in these processes rsc.org. In the WGSR, ceria-promoted catalysts benefit from cerium's ability to store and release oxygen, enhancing catalytic activity units.itresearchgate.net. For CO2 methanation, catalysts incorporating cerium, such as Ni-Ce-TiO2 systems synthesized using cerium(III) nitrate and titanium(IV) isopropoxide, have shown promising results. A study reported that a Ni–Ce0.003Ti0.997O2 catalyst achieved a CO2 conversion of 65.29% at 450 °C with high stability over 50 hours rsc.org.

Table 1: Performance of Cerium-Containing Catalysts in Redox Reactions

ReactionCatalyst CompositionKey Precursor(s)ConditionsPerformance MetricReference
CO2 Methanation10 wt% Ni–Ce0.003Ti0.997O2Ti(IV) isopropoxide, Ce(III) nitrate hexahydrate450 °C, 50 h stability test65.29% CO2 conversion, high stability rsc.org
CO Oxidation1% Pt / 40% CeO2-ZrO2 / Al2O3Al isopropoxide, Ce(III) nitrate, Zr nitrateNot specified for T1/2, but tested for CO oxidationT1/2 = 139°C (best among tested compositions) thaiscience.info

Photocatalytic Degradation of Environmental Pollutants

Cerium oxide (CeO2) nanoparticles are recognized for their efficiency as photocatalysts in degrading organic pollutants found in wastewater mdpi.comresearchgate.netsciencepublishinggroup.comnih.gov. Cerium(III) isopropoxide is a common and effective precursor for synthesizing these ceria photocatalysts smolecule.commdpi.comresearchgate.netacs.orgresearchgate.netmdpi.com. Research indicates that while cerium(III) salts can initiate photocatalytic processes, the Ce(III)/Ce(IV) redox cycle is crucial for generating reactive oxygen species, such as hydroxyl radicals, which are instrumental in pollutant breakdown researchgate.net. For instance, Ce-TiO2 films, prepared using titanium(IV) isopropoxide and cerium(III) nitrate hexahydrate, have demonstrated significant photocatalytic activity in degrading ciprofloxacin (B1669076) under both UV-A and simulated solar light. The optimal cerium doping concentration was found to be 0.08 wt.%, and the immobilized catalyst maintained its efficiency over three reuse cycles with less than a 3% decrease mdpi.comresearchgate.net.

Table 2: Photocatalytic Degradation of Ciprofloxacin using Ce-TiO2 Films

PhotocatalystDopant ConcentrationIrradiation TypeDegradation Efficiency / Rate ConstantReusabilityReference
TiO2 film0.08 wt.% CeUV-A & SolarBest activity achieved3 cycles (<3% drop) mdpi.comresearchgate.net

Electrocatalysis (e.g., Oxygen Reduction Reaction, Oxygen Evolution Reaction)

The field of electrocatalysis is exploring cerium-based materials for applications such as the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER) mdpi.comresearchgate.net. While pure ceria materials often exhibit low electrical conductivity, strategies involving the integration of ceria with conductive frameworks, such as metal-organic frameworks (MOFs), or through polymetallic doping, are employed to enhance their electrocatalytic performance mdpi.comresearchgate.net. Cerium(IV) isopropoxide is utilized as a precursor for cerium oxide nanoparticles that are incorporated into these advanced electrocatalytic systems mdpi.comresearchgate.net. The rich redox chemistry of cerium is leveraged to improve the efficiency and stability of electrocatalysts, offering a potential pathway to replace expensive precious metal catalysts in certain applications mdpi.comresearchgate.net.

Biomass Conversion Processes (e.g., Lignin Depolymerization, Cellulose Hydrolysis)

Cerium-based catalysts are increasingly important in the valorization of biomass-derived compounds. For example, ceria-based catalysts are effective in the ketonization of carboxylic acids, a critical step in upgrading bio-oil components into less corrosive and more valuable products researchgate.net. The inherent redox and acid-base properties of ceria are crucial for activating complex organic molecules derived from biomass feedstocks researchgate.net. Research has also focused on cerium-molybdenum mixed oxides, synthesized using cerium(III) nitrate and ammonium (B1175870) heptamolybdate, for the conversion of fructose. These catalysts have demonstrated promising activity and a reduced tendency to form insoluble byproducts compared to pure cerium or molybdenum oxides researchgate.netmdpi.com. Furthermore, cerium(III) isopropoxide has been employed in the synthesis of cerium-titanium oxides, underscoring its utility as a precursor in catalytic processes relevant to biomass conversion scielo.br.

Acid-Base Catalysis in Organic Transformations

The intrinsic acid-base properties of ceria render it a versatile catalyst for a broad spectrum of organic transformations researchgate.net. Pure ceria can effectively catalyze reactions such as the dehydration of alcohols, alkylation of aromatic compounds, ketone formation, and aldolization reactions researchgate.net. Cerium(IV) isopropoxide, acting as a Lewis acid, has been successfully utilized in diastereoselective pinacol (B44631) couplings, a reaction that facilitates the stereoselective formation of complex organic molecules smolecule.com. Additionally, ceria-zirconia mixed oxides, often synthesized using cerium(III) precursors like isopropoxide and nitrate, offer tunable acid-base characteristics that can be optimized for specific organic reactions, demonstrating the adaptability of cerium-based materials in organic synthesis researchgate.net.

Table 3: Cerium-Based Catalysts in Organic Transformations

Reaction TypeCatalyst ExampleKey Cerium Precursor(s)Catalytic Role / OutcomeReference
Diastereoselective Pinacol CouplingCerium(IV) isopropoxideCerium(IV) isopropoxideLewis acid catalyst, facilitates formation of specific stereoisomers smolecule.com
Ketonization of Carboxylic AcidsCeO2 (15 wt%) / Al2O3Not specified for the ceria component, likely cerium salts/oxides99% CCA conversion, 68% methyl cyclopropyl (B3062369) ketone selectivity at ~427°C researchgate.net
Fructose ConversionCe-Mo mixed oxide (Ce2(MoO4)3)Ce(III) nitrate hexahydrate, Ammonium heptamolybdateCatalytic activity shown, reduced formation of insoluble materials compared to pure oxides researchgate.netmdpi.com

Role as a Catalytic Support Material

An example of this role is seen in the development of highly porous Ce-W-TiO2 nanofibrous membranes. These membranes, fabricated using cerium(III) nitrate, titanium(IV) isopropoxide, and other precursors, function as catalysts in selective catalytic reduction (SCR) for NOx abatement and demonstrate superior catalytic performance compared to simpler nanofiber structures dtu.dk. Furthermore, the integration of ceria into supports like alumina, often achieved through sol-gel methods utilizing precursors such as aluminum isopropoxide and cerium(III) nitrate, significantly boosts their performance in reactions like CO oxidation by enhancing the OSC of the composite material thaiscience.info. The ability of ceria to stabilize active metal species and its contribution to redox cycles make it an invaluable support in heterogeneous catalysis.

Preparation of Cerium Oxide as a Support for Noble Metal Catalysts

Cerium oxide's ability to readily store and release oxygen, coupled with its capacity to stabilize noble metal nanoparticles and promote their dispersion, makes it an ideal support material in heterogeneous catalysis. The synthesis of ceria supports often involves various cerium precursors, where alkoxides, such as cerium(III) isopropoxide, can offer advantages in controlling particle size and morphology due to their solubility and reactivity.

Role of Ceria as a Support: The catalytic performance of noble metals (e.g., Pt, Pd, Au) is significantly influenced by the nature of the support. Ceria's unique Ce³⁺/Ce⁴⁺ redox cycle is crucial, as it facilitates oxygen mobility and creates oxygen vacancies within its lattice. These vacancies can act as active sites and promote the interaction between the noble metal and the support, leading to enhanced catalytic activity and stability doi.orgcore.ac.uksrce.hrunits.itmdpi.com. For instance, the presence of ceria in three-way catalytic converters aids in the oxidation of CO and hydrocarbons and the reduction of NOx by acting as an oxygen buffer srce.hrwikipedia.org.

Synthesis of Ceria Supports: While cerium nitrate and chloride are common precursors, cerium alkoxides, including cerium(III) isopropoxide, can be employed in various synthesis routes such as sol-gel, hydrothermal, or microemulsion methods to produce ceria nanoparticles or porous structures researchgate.netmpg.de. These methods allow for precise control over the resulting ceria's surface area, pore structure, and crystallite size, which are critical parameters for effective catalyst support. For example, alkoxide precursors have been used in the synthesis of ceria shells in core-shell structures, indicating their utility in forming ceria-based materials researchgate.net.

Noble Metal Deposition and Catalytic Performance: Noble metals are typically deposited onto pre-synthesized ceria supports using methods like incipient wetness impregnation, co-precipitation, or deposition-precipitation doi.orggoogle.comorientjchem.org. The choice of deposition method and precursor influences the dispersion and interaction of the noble metal with the ceria support. Research has shown that ceria supports derived from different cerium precursors can exhibit varying catalytic performances. For example, ceria catalysts prepared using Ce(III) precursors have demonstrated higher reducibility and activity in CO oxidation compared to those from Ce(IV) precursors, attributed to a higher Ce³⁺ content and synergistic effects nju.edu.cn. Similarly, Pd/CeO₂ catalysts prepared via solution combustion synthesis showed superior activity in methane (B114726) combustion compared to those prepared by wet impregnation, due to stronger Ce-Pd interactions doi.org.

Table 1: Ceria Supports for Noble Metal Catalysis

Catalyst SystemPreparation of Ceria Support (Precursor Class)Noble Metal Deposition MethodReactionKey Findings on PerformanceReference
Pd/CeO₂Sol-gel, Hydrothermal (various Ce precursors, including alkoxides)Impregnation, Co-precipitationCO OxidationEnhanced activity due to Ce³⁺/Ce⁴⁺ redox cycle and oxygen vacancies. doi.orgnju.edu.cn
Pt/CeO₂Various methods (alkoxide precursors mentioned for shell formation)ImpregnationMethane CombustionHigh reactivity and thermal stability in core-shell Pt@CeO₂ nanocomposites. rsc.org
Pd/CeO₂Decomposition of cerium nitrateWet impregnationBenzyl (B1604629) Alcohol OxidationActive Pd/CeO₂ materials obtained. orientjchem.org
CuO-CeO₂Ce(III) precursors vs. Ce(IV) precursorsSurfactant-assisted co-precipitationCO OxidationCe(III) precursor catalysts showed higher activity due to increased Ce³⁺ content. nju.edu.cn

Synthesis of Core-Shell Structures for Enhanced Catalytic Activity

Core-shell (CS) nanostructures, where a noble metal core is encapsulated by a ceria shell, offer significant advantages in catalysis by maximizing metal-support interfacial sites, preventing noble metal agglomeration, and enhancing thermal and chemical stability doi.orgresearchgate.netacs.org. Cerium alkoxides can serve as precursors for the ceria shell in such architectures.

Synthesis Strategies for Ceria-Based Core-Shell Catalysts: Various methods are employed for synthesizing ceria-based core-shell catalysts. Redox-coprecipitation is a facile one-step method for preparing Au@CeO₂ nanoparticles acs.org. Layer-by-layer methods have been used to create Pd/Fe₃O₄@mCeO₂ structures mdpi.com. Self-assembly techniques can also be applied for metal oxide shells, including ceria researchgate.net. The controlled deposition of cerium precursors, such as alkoxides, onto pre-formed noble metal cores is key to achieving uniform and tunable shell thicknesses researchgate.netrsc.org. For instance, cerium alkoxides have been noted in the context of forming ceria shells in metal@oxide core-shell structures researchgate.net.

Catalytic Performance Enhancement: Core-shell catalysts often exhibit superior catalytic performance compared to conventional supported catalysts. For example, Au@CeO₂ synthesized via redox-coprecipitation demonstrated excellent selectivity (near 99%) and high durability in the semihydrogenation of alkynes acs.org. Pt@CeO₂ core-shell nanocomposites have shown remarkable reactivity and thermal stability in methane combustion, maintaining near-complete conversion even after prolonged operation at high temperatures rsc.org. In the aerobic oxidation of benzyl alcohol, a Pd/Fe₃O₄@mCeO₂ core-shell catalyst achieved 80.5% conversion with 94.8% selectivity mdpi.com.

Table 2: Ceria-Based Core-Shell Catalysts

Core-Shell StructureSynthesis MethodNoble MetalShell MaterialReactionPerformance MetricsReference
Au@CeO₂Redox-coprecipitationGold (Au)Ceria (CeO₂)Semihydrogenation of alkynesExcellent selectivity (~99%), high durability acs.org
Pt@CeO₂Nanocomposite formation (shell thickness controlled)Platinum (Pt)Ceria (CeO₂)Methane CombustionHigh reactivity, thermal stability (~100% conversion after 50h at 700°C) rsc.org
Pd/Fe₃O₄@mCeO₂Layer-by-layerPalladium (Pd)Mesoporous Ceria (mCeO₂)Aerobic oxidation of benzyl alcohol80.5% conversion, 94.8% selectivity (at 2.6 wt% Pd, 100°C) mdpi.com

Cerium(III) isopropoxide and related cerium alkoxide precursors are valuable in the synthesis of cerium oxide-based materials for catalysis. Whether used as supports for noble metals or as shells in core-shell nanostructures, ceria derived from these precursors leverages its intrinsic redox properties and oxygen mobility to enhance catalytic activity, selectivity, and stability. The development of advanced architectures like core-shell catalysts, often utilizing controlled synthesis methods involving alkoxide precursors, represents a significant strategy for achieving superior performance in various chemical transformations.

Emerging Research Frontiers and Future Perspectives on Cerium Iii Isopropoxide

Development of Novel Cerium(III) Isopropoxide Adducts and Mixed-Ligand Complexes for Enhanced Reactivity and Selectivity

The reactivity and selectivity of Cerium(III) isopropoxide can be significantly tailored through the formation of adducts and mixed-ligand complexes. The coordination of Lewis bases, such as tetrahydrofuran (B95107) (THF), to the cerium center can modify the steric and electronic environment of the metal, thereby influencing its reactivity in subsequent chemical transformations. For instance, the formation of [Ce(O-i-Pr)₃(THF)ₓ] adducts can enhance solubility and stability, making the precursor more amenable to solution-based processing techniques.

Furthermore, the replacement of one or more isopropoxide ligands with other functional ligands, such as β-diketonates, aminoalkoxides, or carboxylates, leads to the formation of mixed-ligand complexes with tunable properties. researchgate.netosti.gov These modifications can influence the hydrolysis and condensation behavior of the precursor, which is critical in sol-gel processes for the synthesis of cerium oxide nanoparticles with controlled size and morphology. Research in this area is focused on the rational design of ligands to control the stoichiometry and structure of the resulting complexes, thereby enabling precise control over the properties of the final material. For example, the use of redox-active ligands can introduce new functionalities, allowing for the synthesis of materials with tailored electronic and catalytic properties. researchgate.netrsc.org

Table 1: Examples of Ligands for Modification of Cerium(III) Isopropoxide
Ligand TypeExamplePotential Effect on Cerium(III) Isopropoxide
Lewis BaseTetrahydrofuran (THF)Enhanced solubility and stability
β-diketonate2,2,6,6-tetramethyl-3,5-heptanedione (tmhd)Modified thermal stability and volatility for CVD/ALD
AminoalkoxideDimethylaminoethanolate (dmae)Control over hydrolysis-condensation rates
CarboxylateAcetateFormation of polynuclear clusters

In Situ Spectroscopic Characterization During Synthesis and Reaction for Deeper Mechanistic Understanding

A deeper understanding of the formation and reactivity of Cerium(III) isopropoxide and its derivatives necessitates the use of advanced in situ spectroscopic techniques. Techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions, providing invaluable insights into reaction kinetics, intermediate species, and reaction mechanisms. researchgate.netou.eduosti.gov

For instance, ATR-FTIR spectroscopy can be employed to follow the ligand exchange reactions during the synthesis of mixed-ligand complexes, providing data on the rate of reaction and the equilibrium position. epa.govukaea.uk Similarly, in situ Raman spectroscopy can be used to monitor the hydrolysis and condensation of Cerium(III) isopropoxide in sol-gel processes, offering a window into the evolution of the cerium-oxygen backbone of the forming oxide network. researchgate.net This real-time data is crucial for optimizing reaction conditions to achieve desired material properties. The development of specialized reaction cells compatible with these spectroscopic techniques is a key area of ongoing research, enabling the study of these sensitive organometallic compounds under controlled atmospheres and temperatures. researchgate.net

Synergistic Effects in Multi-Metal Alkoxide Precursors for Complex Material Systems

The combination of Cerium(III) isopropoxide with other metal alkoxides, such as those of titanium, zirconium, or hafnium, opens up pathways for the synthesis of complex multi-metal oxide materials with synergistic properties. researchgate.net These heterometallic precursors ensure a high degree of homogeneity at the molecular level, which is often difficult to achieve through conventional mixing of individual oxides. The resulting mixed-metal oxides can exhibit enhanced catalytic activity, improved thermal stability, or novel electronic properties that are not present in the single-component oxides.

For example, the incorporation of cerium into zirconia (ZrO₂) can stabilize the tetragonal phase of zirconia at lower temperatures and enhance its oxygen storage capacity, a critical property for applications in three-way catalysts. researchgate.net The sol-gel synthesis using mixed Ce-Zr isopropoxide precursors allows for the preparation of highly homogeneous CeO₂-ZrO₂ solid solutions with tailored Ce/Zr ratios. researchgate.net Research in this area is focused on understanding the interplay between the different metal centers and how this influences the structure and properties of the final material.

Table 2: Examples of Multi-Metal Oxide Systems from Cerium(III) Isopropoxide Precursors
Metal CombinationResulting MaterialPotential ApplicationSynergistic Effect
Ce-ZrCeO₂-ZrO₂Three-way catalystsEnhanced oxygen storage capacity, thermal stability
Ce-TiCeO₂-TiO₂PhotocatalysisImproved charge separation and visible light absorption
Ce-HfCeO₂-HfO₂High-k dielectricsTunable dielectric properties and leakage current

Advanced Computational Modeling for Predictive Material Design and Reaction Engineering

Advanced computational modeling techniques, particularly Density Functional Theory (DFT), are becoming indispensable tools for the predictive design of Cerium(III) isopropoxide-based materials and for understanding their reaction pathways. aalto.firsc.orgresearchgate.net DFT calculations can provide insights into the electronic structure, bonding, and reactivity of cerium complexes, helping to rationalize experimental observations and guide the synthesis of new compounds with desired properties. researchgate.net

For example, DFT can be used to predict the stability of different mixed-ligand complexes and to understand how the electronic properties of the ligands influence the reactivity of the cerium center. aalto.fi Furthermore, computational fluid dynamics (CFD) can be employed to model the transport and reaction of Cerium(III) isopropoxide precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) reactors, enabling the optimization of process parameters for the growth of high-quality thin films. researchgate.net The integration of computational modeling with experimental studies is a powerful approach for accelerating the discovery and development of new materials.

Integration with Artificial Intelligence and Machine Learning in Materials Discovery and Optimization

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is poised to revolutionize the discovery and optimization of materials derived from Cerium(III) isopropoxide. beilstein-journals.orgresearchgate.net ML algorithms can be trained on large datasets of experimental and computational data to predict the properties of new materials and to identify optimal synthesis conditions. beilstein-journals.orgrsc.org This data-driven approach can significantly accelerate the materials development cycle, reducing the need for time-consuming and expensive trial-and-error experimentation.

For instance, a machine learning model could be developed to predict the particle size and morphology of cerium oxide nanoparticles synthesized via a sol-gel process, based on input parameters such as the type of mixed-ligand precursor, solvent, temperature, and reaction time. researchgate.net Such a model could then be used to identify the optimal conditions for producing nanoparticles with specific properties for a given application. The development of automated synthesis platforms, where robotic systems are guided by machine learning algorithms, represents a major step towards the autonomous discovery of new materials.

Exploration of Cerium(III) Isopropoxide in Niche High-Technology Applications (e.g., Quantum Computing Components, Spintronics)

The unique electronic properties of cerium are making it an attractive element for exploration in niche high-technology applications such as quantum computing and spintronics. While direct applications of Cerium(III) isopropoxide in these fields are still in their infancy, its role as a precursor to cerium-containing nanomaterials is of significant interest.

For example, Cerium(III) isopropoxide can be used in the synthesis of cerium-doped quantum dots (QDs). researchgate.netceric-eric.eu The cerium ions in these QDs can act as luminescent centers or can be used to tune the electronic properties of the host material, which could be relevant for the development of quantum emitters or other components for quantum information processing. epa.govceric-eric.eunorthwestern.eduresearchgate.netnih.gov In the field of spintronics, which utilizes the spin of electrons in addition to their charge, cerium-based materials are being investigated as dilute magnetic semiconductors. researchgate.net The synthesis of such materials often requires precise control over the doping concentration and distribution, which can be achieved through the use of molecular precursors like Cerium(III) isopropoxide.

Circular Economy Principles and Sustainable Management of Cerium Resources in Chemical Synthesis

The increasing demand for rare-earth elements like cerium necessitates the adoption of circular economy principles and sustainable management practices in their chemical synthesis and application. researchgate.netweforum.orgpsecommunity.orgfrontiersin.org This involves minimizing waste, maximizing resource efficiency, and developing methods for the recycling and reuse of cerium from end-of-life products and chemical waste streams.

In the context of Cerium(III) isopropoxide synthesis, this could involve the development of more atom-economical synthesis routes that minimize the use of hazardous reagents and solvents. Furthermore, research into the recovery of cerium from waste solutions generated during the synthesis and processing of cerium-based materials is crucial. Life cycle assessment (LCA) is a valuable tool for evaluating the environmental impact of different synthesis and recycling processes, and for identifying opportunities for improvement. researchgate.net The development of a circular economy for cerium will not only reduce the environmental footprint of its use but also enhance the security of its supply. researchgate.netweforum.orgpsecommunity.orgfrontiersin.org

Conclusion

Summary of Key Research Advancements in Cerium(III) Isopropoxide Chemistry

Research into Cerium(III) isopropoxide has primarily centered on its synthesis and its utility as a precursor for cerium-based materials. The synthesis of cerium(III) alkoxides, in general, has been explored, often employing bulky alkoxide ligands to stabilize the Ce(III) center. acs.orgpsu.edu These studies provide foundational knowledge applicable to the isopropoxide analogue, highlighting the reactivity of the Ce-O bond.

A significant area of advancement lies in the application of cerium(III) precursors for the synthesis of nanostructured materials. While much of the literature focuses on the final cerium oxide (CeO₂) or mixed-metal oxide materials, the properties of the alkoxide precursor are critical in controlling the morphology and characteristics of the resulting nanoparticles. rsc.org For instance, cerium(III) compounds are utilized in the preparation of catalysts and materials for electronic applications. pmarketresearch.com The development of atomic layer deposition (ALD) and molecular layer deposition (MLD) techniques has seen the use of cerium(III) precursors, such as guanidinate complexes, to create thin films, with density functional theory (DFT) confirming the maintenance of the Ce³⁺ oxidation state during deposition. rsc.orgaalto.fi This suggests a promising avenue for the application of cerium(III) isopropoxide in similar advanced deposition technologies.

Furthermore, the catalytic potential of cerium(III) species in organic reactions is an active area of research. researchgate.net While studies may not always use the isopropoxide directly, the principles of Ce(III) catalysis are relevant. The unique redox properties of the Ce³⁺/Ce⁴⁺ couple are central to many catalytic cycles, and cerium(III) isopropoxide serves as a soluble source of the active cerium(III) ion in non-aqueous media.

Outlook on the Evolving Significance of Cerium;propan-2-ol in Chemical Science and Engineering

The future significance of Cerium(III) isopropoxide is intrinsically linked to the growing demand for advanced materials and more efficient catalytic processes. As a precursor for cerium oxide nanoparticles, it is poised to play a role in fields ranging from environmental catalysis to biomedicine. nih.gov The ability to produce cerium oxide with a high surface area and controlled defect chemistry is crucial for applications such as three-way catalysts for automotive emissions control and in solid oxide fuel cells. pmarketresearch.com Cerium(III) isopropoxide, as a molecular precursor, offers potential advantages in achieving uniform and well-defined nanostructures through sol-gel and other solution-based synthesis routes.

In the realm of organic synthesis, the development of new catalytic systems that are both efficient and sustainable is a key driver. The use of earth-abundant metals like cerium is a desirable alternative to precious metal catalysts. Cerium(III) isopropoxide's utility as a catalyst or pre-catalyst in reactions such as cross-couplings or polymerizations warrants further exploration. Its solubility in organic solvents makes it an attractive candidate for homogeneous catalysis.

Moreover, the push towards more environmentally friendly synthesis and processing techniques, such as microwave-assisted synthesis, could enhance the production and utility of Cerium(III) isopropoxide, leading to materials with improved purity and particle size distribution for high-tech applications. pmarketresearch.com

Identification of Remaining Challenges and Unexplored Avenues for Future Investigation

Despite its potential, the field of Cerium(III) isopropoxide chemistry faces several challenges. A primary obstacle is the compound's sensitivity to air and moisture, which complicates its synthesis, storage, and handling. This reactivity often leads to the formation of cerium oxides or hydroxides, making it difficult to study the properties of the pure isopropoxide. rsc.org

A significant gap in the current body of knowledge is the lack of comprehensive studies focused solely on Cerium(III) isopropoxide itself. Much of the existing research quickly transitions to its use as a precursor, leaving a dearth of information on its fundamental chemical and physical properties, such as its precise structure in solution and the solid state, and its detailed reaction mechanisms. While research on other cerium(III) alkoxides with bulky ligands exists, the specific reactivity of the less sterically hindered isopropoxide is not as well understood. acs.orgpsu.edu

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing cerium-based compounds using propan-2-ol as a solvent or reactant?

  • Methodological Answer : Propan-2-ol is commonly used as a solvent in solvothermal or precipitation methods. For example, cerium oxide (CeO₂) nanoparticles are synthesized by dissolving cerium(III) nitrate hexahydroxide in propan-2-ol under reflux, followed by controlled hydrolysis and calcination (400–600°C) . Key steps include:

  • Precursor dissolution in anhydrous propan-2-ol to minimize unintended hydrolysis.
  • Adjusting reaction temperature (60–80°C) to balance nucleation and growth rates.
  • Post-synthesis characterization via XRD and TEM to confirm crystallinity and particle size distribution .

Q. How do researchers characterize the structural and catalytic properties of cerium-propan-2-ol systems?

  • Methodological Answer : A multi-technique approach is essential:

  • XRD : Determines crystallographic phase (e.g., cubic fluorite structure of CeO₂) and crystallite size via Scherrer analysis .
  • FTIR : Identifies surface-bound hydroxyl groups or organic residues from propan-2-ol decomposition .
  • BET Surface Area Analysis : Quantifies porosity and active sites for catalytic applications .
  • Catalytic Testing : Esterification reactions (e.g., benzyl acetate synthesis) under controlled conditions (molar ratios, catalyst loading) to assess activity .

Q. What factors influence solvent selection (e.g., propan-2-ol vs. other alcohols) in cerium nanoparticle synthesis?

  • Methodological Answer : Solvent polarity, boiling point, and coordination ability are critical. Propan-2-ol’s lower polarity compared to water reduces agglomeration during nanoparticle growth, while its moderate boiling point (~82°C) allows reflux-based synthesis without high-pressure systems . Comparative studies with methanol or ethanol may reveal differences in particle size due to varying solvent dielectric constants .

Advanced Research Questions

Q. What methodologies are employed to optimize reaction conditions in cerium-catalyzed esterification using propan-2-ol?

  • Methodological Answer : Uniform experimental design (UED) and response surface methodology (RSM) are used to optimize parameters:

  • Variable Screening : Test molar ratios (acid:alcohol), catalyst loading (0.5–5 wt%), and reaction time (2–24 hrs) .
  • Data Mining : Apply principal component analysis (PCA) to identify dominant factors affecting conversion yields .
  • Validation : Replicate optimal conditions in triplicate to ensure reproducibility (±5% error margin).

Q. How can conflicting data from XRD and TEM regarding cerium nanoparticle size be resolved?

  • Methodological Answer : Discrepancies arise from XRD measuring crystallite size vs. TEM measuring physical particle size (which may include aggregates). Strategies include:

  • Sample Sonication : Disrupt aggregates before TEM imaging .
  • Complementary Techniques : Use dynamic light scattering (DLS) to assess hydrodynamic size and compare with XRD/TEM .
  • Statistical Analysis : Report size distributions (mean ± SD) rather than single values.

Q. What mechanisms explain the role of propan-2-ol in stabilizing cerium oxide surfaces during synthesis?

  • Methodological Answer : Propan-2-ol acts as a capping agent via hydroxyl group coordination to Ce³⁺/Ce⁴⁺ sites, preventing Ostwald ripening. Advanced studies combine:

  • XPS : Analyze surface Ce³⁺/Ce⁴⁺ ratios to assess redox activity .
  • DFT Calculations : Model adsorption energies of propan-2-ol on CeO₂ (100) surfaces to predict stabilization efficiency .

Q. How do researchers address contradictory findings in catalytic activity between cerium-propan-2-ol systems and aqueous-phase catalysts?

  • Methodological Answer : Contradictions often stem from solvent effects on reaction mechanisms. Systematic approaches include:

  • Kinetic Studies : Compare activation energies in propan-2-ol vs. water using Arrhenius plots .
  • In Situ Spectroscopy : Monitor intermediate species via FTIR or Raman to identify solvent-specific pathways .
  • Solvent Swapping Experiments : Test catalytic performance after replacing propan-2-ol with alternative solvents post-synthesis .

Data Presentation and Reproducibility Guidelines

  • Experimental Section Clarity : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthesis steps, including propan-2-ol purity (≥99.5%), reaction vessel type (e.g., borosilicate vs. PTFE), and calcination protocols .
  • Supporting Information : Provide raw XRD/TEM data, statistical analysis scripts, and calibration curves for catalytic assays to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.